G12Si-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H32ClN5O3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI Key |
WZOPQROQHGFEHA-LGQZFRORSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Origin of Product |
United States |
Foundational & Exploratory
G12Si-2: A Technical Overview of a Negative Control for K-Ras G12S Inhibition
Introduction
In the landscape of targeted cancer therapy, the development of specific inhibitors for oncogenic KRAS mutants has been a significant breakthrough. The G12S mutation in the K-Ras protein is a known driver in several cancers. The G12Si series of molecules has been developed to target this specific mutation. Within this series, G12Si-2 serves a critical, albeit non-therapeutic, role. This technical guide elucidates the function of this compound as a negative control and details the mechanism of action of the active inhibitory compounds within the G12Si family, providing a comprehensive understanding for researchers, scientists, and drug development professionals.
Contrary to what its name might imply, This compound is not a covalent inhibitor of the K-Ras G12S mutant; instead, it is utilized as a negative control tool in research.[1] As an analog of the active inhibitor G12Si-1, its purpose is to provide a baseline in experiments to ensure that the observed effects of the active compounds are due to their specific interaction with the target and not a result of non-specific chemical properties.[1]
The Role of this compound as a Negative Control
In experimental biology and drug discovery, a negative control is a sample or condition that is not expected to produce a result. The use of this compound allows researchers to:
-
Confirm Target Specificity: By comparing the cellular or biochemical effects of an active G12Si inhibitor (like G12Si-1 or G12Si-5) to those of this compound, researchers can confirm that the observed activity is a direct result of the covalent modification of the Serine 12 residue in K-Ras G12S.
-
Identify Off-Target Effects: If this compound produces a biological effect, it suggests that this effect is not mediated by the intended inhibitory mechanism and may be an "off-target" effect of the chemical scaffold.
-
Validate Assay Performance: The lack of activity from this compound helps to validate that the experimental assay is functioning correctly and is capable of distinguishing between active and inactive compounds.
Mechanism of Action of Active G12Si Inhibitors (G12Si-1 and G12Si-5)
The active compounds in the G12Si series, such as G12Si-1 and G12Si-5, are potent, selective, and reversible covalent inhibitors of the K-Ras G12S mutant.[2][3] Their mechanism of action involves the chemical acylation of the acquired serine residue at position 12, which suppresses the oncogenic signaling of K-Ras(G12S).[3]
Covalent Binding to K-Ras G12S
The core of the inhibitory mechanism is the covalent binding of the active G12Si compounds to the mutant serine at position 12 of the K-Ras protein. This is achieved through a nucleophilic ring-opening of the β-lactone warhead present in the inhibitor by the hydroxyl group of the serine residue.[3] This binding occurs within the switch-II pocket (S-IIP) of the K-Ras protein.[2][3] By forming this covalent bond, the inhibitor effectively locks the K-Ras G12S protein in an inactive state.
Suppression of Oncogenic Signaling
The K-Ras protein is a small GTPase that cycles between an active, GTP-bound state and an inactive, GDP-bound state.[4] Oncogenic mutations like G12S impair the GTPase activity of K-Ras, leading to its constitutive activation.[2] This results in the continuous activation of downstream signaling pathways that drive cell growth, proliferation, and survival.[5]
The primary signaling pathways dysregulated by mutant KRAS are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[4] Active G12Si inhibitors, by binding to K-Ras G12S and locking it in an inactive conformation, prevent its interaction with downstream effector proteins such as RAF and PI3K.[2] This leads to the suppression of these key oncogenic signaling cascades.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not applicable due to its role as a negative control, the following table summarizes the reported activity of the active inhibitor G12Si-5.
| Compound | Target | Assay | IC50 / Activity | Reference |
| G12Si-5 | K-Ras G12S | Inhibition of Ras signaling in A549 cells | Dose-dependent | [2] |
| G12Si-5 | Downstream Signaling | Inhibition of phospho-ERK in A549 cells | Nearly complete loss | [2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of G12Si inhibitors.
Immunoblotting for Signaling Pathway Analysis
-
Cell Culture and Treatment: A549 (human lung carcinoma, KRAS G12S) cells are cultured to a suitable confluency. The cells are then treated with various concentrations of the G12Si inhibitor (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
X-ray Co-crystallography
-
Protein Expression and Purification: The K-Ras(G12S) protein is expressed in a suitable system (e.g., E. coli) and purified to homogeneity.
-
Complex Formation: The purified K-Ras(G12S) is loaded with GDP and then incubated with the G12Si inhibitor to allow for covalent bond formation.
-
Crystallization: The K-Ras(G12S)•GDP•G12Si-1 complex is crystallized using vapor diffusion or other standard crystallization techniques.
-
Data Collection and Structure Determination: X-ray diffraction data is collected from the crystals, and the structure is solved and refined to reveal the binding mode of the inhibitor.
Visualizations
K-Ras Signaling Pathway
Caption: The KRAS signaling pathway, illustrating the cycle between inactive and active states and downstream effector pathways.
Mechanism of G12Si Inhibition
Caption: Mechanism of K-Ras G12S inhibition by active G12Si compounds, leading to the blockade of downstream signaling.
Conclusion
This compound is an indispensable tool for the accurate characterization of the G12Si series of K-Ras G12S inhibitors. Its role as a negative control ensures the specificity and validity of experimental findings. The active G12Si inhibitors, through their covalent modification of the mutant serine residue, effectively suppress the oncogenic signaling driven by K-Ras G12S, highlighting a promising therapeutic strategy for cancers harboring this mutation. A thorough understanding of both the active inhibitors and their corresponding negative controls is paramount for the rigorous advancement of targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Inhibitor | Jacobio Pharma [jacobiopharma.com]
G12Si-2 and the Covalent Targeting of K-Ras G12S: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of compounds designed to target the K-Ras G12S mutation, with a specific clarification on the role of G12Si-2. While the query of interest centers on this compound as a non-covalent probe, publicly available scientific literature identifies this compound as a negative control compound, designed to lack the covalent binding mechanism of its active counterparts. This document will, therefore, focus on the characterized active covalent inhibitors of the G12Si series, such as G12Si-5, to provide a comprehensive understanding of this chemical scaffold for targeting K-Ras G12S.
Introduction to K-Ras G12S Targeting
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in various cancers. The G12S mutation, where glycine at position 12 is replaced by serine, results in a constitutively active protein that drives oncogenic signaling. This has made the development of mutant-specific inhibitors a significant goal in cancer therapy. The G12Si series of compounds represents a chemical biology approach to selectively target the acquired serine residue in the K-Ras G12S mutant.
The Role of this compound as a Negative Control
Contrary to the notion of it being a non-covalent probe, this compound is presented in the literature as an analog of the active compound G12Si-1, intended for use as a negative control.[1] It is explicitly stated that this compound is not a covalent inhibitor of the K-Ras G12S mutant.[1] This implies that it lacks the reactive moiety necessary for forming a covalent bond with the serine-12 residue, making it a valuable tool to ensure that the observed biological effects of the active compounds are due to specific covalent modification of K-Ras G12S and not off-target effects of the chemical scaffold.
G12Si-5: A Covalent Inhibitor of K-Ras G12S
G12Si-5 is a potent, selective, and reversible covalent inhibitor of the K-Ras G12S mutant.[2] It is designed to bind to the switch-II pocket (S-IIP) of the K-Ras protein, a transient pocket that is accessible in both the GDP- and GTP-bound states.[2][3]
Mechanism of Action
G12Si-5 functions by chemical acylation of the acquired serine-12 residue in the K-Ras G12S mutant.[1] This covalent modification suppresses the oncogenic signaling of K-Ras G12S.[2] By binding within the switch-II pocket, G12Si-5 disrupts the protein's ability to interact with downstream effectors, thereby inhibiting signal transduction.[2][3]
Below is a diagram illustrating the proposed mechanism of action.
Quantitative Data
The following table summarizes the quantitative data for the covalent modification of K-Ras G12S by related G12Si compounds. Data for this compound is not available as it is an inactive control.
| Compound | Target Protein | Assay | Time Point | % Modification (at 10 µM) | Reference |
| G12Si-3 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~40% | [4] |
| G12Si-4 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~60% | [4] |
| G12Si-5 | Recombinant K-Ras(G12S)•GDP | Whole-protein MS | ~1 hour | ~80% | [4] |
Experimental Protocols
Detailed experimental protocols for the characterization of G12Si compounds are crucial for reproducibility. Below are methodologies for key experiments cited in the literature.
Time-Dependent Covalent Modification Assay
This assay is used to determine the rate and extent of covalent binding of G12Si compounds to K-Ras G12S.
Workflow:
Protocol:
-
Recombinant K-Ras(G12S)•GDP protein is incubated with a 10 µM concentration of the G12Si compound at 23 °C.[4]
-
The reaction is sampled at various time points.
-
The reaction is quenched to stop further covalent modification.
-
The samples are analyzed by whole-protein mass spectrometry to determine the percentage of modified protein relative to the unmodified protein.[4]
Cellular Target Engagement and Pathway Inhibition Assay (Immunoblotting)
This experiment assesses the ability of G12Si compounds to engage K-Ras G12S in a cellular context and inhibit downstream signaling.
Workflow:
Protocol:
-
Cancer cell lines harboring the K-Ras G12S mutation (e.g., A549) are treated with the G12Si compound at various concentrations for a specified time (e.g., 2 hours).[4]
-
Control cells are treated with DMSO.
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is immunoblotted with primary antibodies against downstream signaling proteins, such as phospho-ERK, to assess pathway inhibition.[2][4]
Cell Proliferation Assay
This assay measures the effect of G12Si compounds on the growth of cancer cells expressing K-Ras G12S.
Protocol:
-
Ba/F3 cells engineered to be dependent on K-Ras G12S signaling are seeded in multi-well plates.[4]
-
The cells are treated with a range of concentrations of the G12Si compound or a control inhibitor (e.g., adagrasib) for 72 hours.[4]
-
Cell viability or proliferation is measured using a suitable assay (e.g., CellTiter-Glo).
-
The relative growth is calculated and plotted against the compound concentration to determine the inhibitory effect.[4]
K-Ras Signaling Pathways
Mutant K-Ras activates multiple downstream signaling pathways that drive cell proliferation and survival. The two major pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Conclusion
The G12Si series of compounds represents a promising strategy for the targeted covalent inhibition of the K-Ras G12S oncoprotein. While this compound serves as an essential negative control, the active compounds, such as G12Si-5, have demonstrated the ability to covalently modify the mutant serine residue and suppress downstream oncogenic signaling. The data and protocols presented here provide a technical foundation for researchers and drug development professionals working on novel therapeutics for K-Ras G12S-driven cancers. Further investigation into this chemical scaffold could lead to the development of clinically effective inhibitors for this challenging cancer target.
References
The Enigmatic Synthesis of G12Si-2: A Technical Overview of a K-Ras(G12S) Negative Control Agent
For researchers, scientists, and professionals in drug development, understanding the synthesis and purification of novel chemical entities is paramount. G12Si-2, a known analog and negative control for the covalent K-Ras(G12S) inhibitor G12Si-1, presents a case of limited public disclosure of its specific synthesis and purification protocols. While detailed experimental procedures for this compound remain elusive in the public domain, this guide provides a comprehensive overview of its known characteristics, its role in K-Ras research, and general principles that would likely govern its synthesis and purification based on related compounds.
Introduction to this compound
This compound is primarily recognized as a crucial experimental tool for researchers studying the effects of its active counterpart, G12Si-1. As a negative control, it is presumed to be structurally similar to G12Si-1 but lacking the reactive functional group responsible for the covalent inhibition of the G12S mutant of K-Ras. This allows scientists to distinguish between the biological effects stemming from the specific covalent interaction with the target protein and those arising from the general chemical scaffold of the molecule.
The K-Ras(G12S) Oncogene and the Mechanism of Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The G12S mutation, where glycine at position 12 is replaced by serine, is a driver of tumor growth. G12Si-1 is a covalent inhibitor that specifically targets this serine residue. The proposed mechanism involves the formation of a stable covalent bond between the inhibitor and the serine-12 of K-Ras(G12S), thereby inactivating the oncoprotein and blocking downstream signaling pathways that promote cell proliferation.
To illustrate the central role of K-Ras in cell signaling, the following diagram depicts a simplified representation of the canonical MAPK/ERK pathway, which is often aberrantly activated by KRAS mutations.
Presumed Synthetic Strategy for this compound
Although a definitive synthesis protocol for this compound is not publicly available, a logical synthetic approach can be inferred from the structures of related KRAS inhibitors. The synthesis would likely involve a multi-step process focusing on the construction of a core scaffold, followed by the introduction of specific side chains. Given that this compound is a negative control for a covalent inhibitor, its synthesis would likely mirror that of the active compound (G12Si-1) but with a key modification: the exclusion or replacement of the reactive "warhead" responsible for covalent bond formation.
A generalized workflow for the synthesis of such a small molecule inhibitor is depicted below.
Postulated Purification and Characterization
The purification of this compound would be critical to ensure that any observed biological effects (or lack thereof) are solely attributable to the compound itself and not to impurities from the synthesis. A standard purification protocol for a small organic molecule like this compound would likely involve the following steps:
Table 1: Postulated Purification Protocol
| Step | Technique | Purpose |
| 1 | Extraction | To remove inorganic byproducts and highly polar or non-polar impurities. |
| 2 | Column Chromatography | To separate the target compound from unreacted starting materials and other byproducts based on polarity. |
| 3 | Crystallization or Precipitation | To obtain the final product in a highly pure, solid form. |
| 4 | High-Performance Liquid Chromatography (HPLC) | For final purity assessment and, if necessary, preparative purification. |
Following purification, the identity and purity of this compound would be confirmed using a suite of analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and stereochemistry. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product. |
Conclusion
While the precise chemical synthesis and purification protocols for this compound are not available in the public domain, its role as a negative control for the K-Ras(G12S) inhibitor G12Si-1 provides a strong basis for inferring its general synthetic and purification strategies. The development of such targeted inhibitors and their corresponding negative controls is a cornerstone of modern drug discovery, enabling the rigorous validation of novel therapeutic targets. Further disclosure from the originating laboratories would be necessary to provide the detailed experimental procedures required for the replication of its synthesis.
The Physicochemical Profile of G12Si-2: A Technical Guide for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
G12Si-2 is a critical tool for researchers investigating oncogenic signaling pathways, specifically those driven by the K-Ras(G12S) mutation. As an analog of the covalent inhibitor G12Si-1, this compound serves as an essential negative control in experimental settings. Its deliberate design to lack covalent inhibitory activity allows for the precise dissection of on-target effects of its active counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogs, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Physicochemical Properties
Quantitative data for this compound is not extensively published in peer-reviewed literature, as it is primarily characterized by its function as a negative control. However, by examining its chemical structure and comparing it to its active analogs, G12Si-1 and G12Si-5, we can infer its key physicochemical properties.
Table 1: Physicochemical Properties of this compound and Related K-Ras(G12S) Ligands
| Property | This compound (Negative Control) | G12Si-1 (Covalent Inhibitor) | G12Si-5 (Covalent Inhibitor) |
| CAS Number | 2946593-43-5[1] | 2946593-42-4 | Not Available |
| Molecular Formula | C₂₉H₃₂ClN₅O₃ | C₂₉H₃₂ClN₅O₃ | C₃₁H₂₉ClFN₅O₃[2] |
| Molecular Weight | ~534.05 g/mol | 534.05 g/mol | 574.05 g/mol [2] |
| Mechanism of Action | Non-covalent, non-inhibitory | Covalent inhibitor of K-Ras(G12S) | Covalent inhibitor of K-Ras(G12S)[2] |
| Target | K-Ras(G12S) (as a control) | K-Ras(G12S) | K-Ras(G12S) |
| Binding Site | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP) | Switch-II Pocket (S-IIP)[2] |
Note: The molecular formula and weight for this compound are estimated based on its structural similarity to G12Si-1, as this compound is described as an analog of G12Si-1.
Experimental Protocols
The following protocols are designed to guide researchers in utilizing this compound as a negative control to validate the specific effects of covalent K-Ras(G12S) inhibitors.
Western Blotting for Phospho-ERK Inhibition
This protocol is used to assess the effect of K-Ras(G12S) inhibitors on the downstream signaling pathway. As a negative control, this compound is not expected to reduce the levels of phosphorylated ERK (p-ERK).
Cell Lines: A549 (human lung carcinoma, heterozygous for K-Ras G12S) or other cell lines endogenously expressing or engineered to express K-Ras(G12S).
Materials:
-
This compound, G12Si-1 (or other active inhibitor), and DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the active inhibitor, this compound (at a concentration equivalent to the highest active inhibitor dose), or DMSO for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[3]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000 in blocking buffer) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Intact Protein Mass Spectrometry for Covalent Modification
This method directly assesses the covalent binding of an inhibitor to K-Ras(G12S). This compound should not show a mass shift indicative of covalent adduction.
Materials:
-
Recombinant K-Ras(G12S) protein
-
This compound, G12Si-1 (or other active inhibitor), and DMSO
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
Formic acid
-
LC-MS system with a high-resolution mass spectrometer
Procedure:
-
Incubation:
-
Incubate recombinant K-Ras(G12S) protein (e.g., 5 µM) with the test compounds (e.g., 50 µM of G12Si-1 or this compound) or DMSO in the assay buffer.
-
Allow the reaction to proceed at room temperature for a set time course (e.g., 1, 4, and 24 hours).
-
-
Sample Preparation for MS:
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
-
LC-MS Analysis:
-
Inject the samples onto a reverse-phase C4 column.
-
Elute the protein with a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra of the intact protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the molecular weight of the protein species.
-
Compare the molecular weight of the protein treated with G12Si-1 to the DMSO and this compound treated samples. A mass increase corresponding to the molecular weight of G12Si-1 indicates covalent binding. No significant mass shift is expected for this compound.
-
Visualizations
K-Ras(G12S) Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical RAS/MAPK signaling pathway and indicates where K-Ras(G12S) inhibitors, such as G12Si-1, exert their effect. This compound, as a negative control, does not block this pathway.
References
An In-depth Technical Guide on the Interaction of G12Si Compounds with the Switch-II Pocket of K-Ras(G12S)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The Glycine-12 to Serine (G12S) mutation, although less common than other G12 variants, is a known oncogenic driver for which targeted therapies are actively being pursued. A significant breakthrough in this area has been the development of covalent inhibitors that specifically target the mutant serine residue. This guide provides a detailed technical overview of a series of such compounds, including G12Si-1 and G12Si-5, and their interaction with the switch-II pocket (S-IIP) of K-Ras(G12S). We will also discuss the role of G12Si-2 as a crucial negative control in these studies.
Mechanism of Action: Covalent Inhibition of K-Ras(G12S)
The primary mechanism of action for the G12Si series of inhibitors is the selective, covalent modification of the Serine-12 residue within the K-Ras(G12S) mutant protein. These compounds are designed to bind to the S-IIP, a transient pocket that becomes accessible in the GDP-bound state of K-Ras. The binding of the inhibitor to this pocket positions a reactive moiety, in this case, a β-lactone, for nucleophilic attack by the hydroxyl group of the Serine-12. This results in the formation of a stable covalent bond, effectively acylating the serine residue.[1][2] This covalent modification locks K-Ras in an inactive state, thereby inhibiting downstream oncogenic signaling.
This compound, an analog of the active inhibitor G12Si-1, serves as a negative control in these experiments.[3] It is designed to lack the covalent reactivity towards the serine residue. This allows researchers to distinguish between the biological effects caused by the specific covalent modification of K-Ras(G12S) and those that might arise from non-specific interactions of the chemical scaffold with the cell.
Quantitative Data Summary
The following table summarizes the available quantitative data for the G12S inhibitors. This data is crucial for understanding their potency and selectivity.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| G12Si-5 | K-Ras(G12S) | Cell Growth Inhibition (Ba/F3:K-Ras(G12S)) | IC50 | 2.4 µM | [4] |
| G12Si-5 | K-Ras(G12S) | Ras Signaling Inhibition (A549 cells) | IC50 | 3 µM | [4] |
| G12Si-5 | K-Ras(G12S) | Cell Growth Inhibition (KMS20 cells) | IC50 | 7.5 µM | [4] |
| G12Si-5 | K-Ras(G12S) | Covalent Inhibition | Kᵢ | 26 µM | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize the interaction of G12Si compounds with K-Ras(G12S).
Time-Dependent Covalent Modification of K-Ras(G12S) by Mass Spectrometry
Objective: To determine the rate and extent of covalent bond formation between the inhibitor and recombinant K-Ras(G12S) protein.
Methodology:
-
Protein Preparation: Recombinant K-Ras(G12S)•GDP protein is purified.
-
Reaction Setup: The protein is incubated with the test compound (e.g., 10 µM G12Si-5) at a controlled temperature (e.g., 23 °C).[6]
-
Time Points: Aliquots of the reaction mixture are taken at various time points.
-
Sample Analysis: The reaction in each aliquot is quenched, and the samples are analyzed by whole-protein mass spectrometry (MS).[6]
-
Data Interpretation: The mass spectra will show a mass shift corresponding to the molecular weight of the inhibitor for the protein that has been covalently modified. The percentage of modified protein over time can be calculated from the relative intensities of the peaks for the unmodified and modified protein. For a negative control like this compound, no significant mass shift is expected.
Cellular Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth of cancer cell lines driven by the K-Ras(G12S) mutation.
Methodology:
-
Cell Lines: Ba/F3 cells transduced with K-Ras(G12S) are a common model.[6] Patient-derived cell lines like KMS20 (myeloma) which are homozygous for the KRAS p.G12S mutation can also be used.[4]
-
Cell Seeding: Cells are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., G12Si-5) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).[6]
-
Viability Assessment: Cell viability is measured using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: The results are plotted as cell viability versus compound concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Immunoblotting for Downstream Signaling Inhibition
Objective: To determine if the inhibitor blocks the downstream signaling pathways activated by oncogenic K-Ras, such as the MAPK pathway.
Methodology:
-
Cell Culture and Treatment: K-Ras(G12S) mutant cells (e.g., A549) are treated with various concentrations of the inhibitor or a control for a specific duration (e.g., 2 hours).[6]
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-ERK bands is normalized to total ERK and the loading control to assess the dose-dependent inhibition of K-Ras signaling.
Visualizations
K-Ras Downstream Signaling Pathway
Caption: K-Ras signaling pathways and the point of intervention for G12Si compounds.
Experimental Workflow for Covalent Inhibitor Screening
Caption: A typical experimental workflow for the characterization of G12Si compounds.
Logical Relationship of G12Si Compounds
Caption: The logical relationship between G12Si compounds and their effect on K-Ras(G12S).
Conclusion
The development of covalent inhibitors targeting the K-Ras(G12S) mutation represents a significant advancement in the field of precision oncology. Compounds like G12Si-1 and G12Si-5 demonstrate the feasibility of targeting the acquired serine residue to inhibit oncogenic signaling. The use of a non-reactive analog, this compound, is critical for validating that the observed therapeutic effects are a direct result of the intended covalent modification. The experimental protocols and data presented in this guide provide a framework for the continued development and characterization of this promising class of K-Ras inhibitors.
References
- 1. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. G12Si-5 | K-Ras(G12S) inhibitor | Probechem Biochemicals [probechem.com]
- 5. G12Si-5 | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
The Dawn of Specificity: A Technical Review of K-Ras(G12S) Inhibitor Development
For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an "undruggable" target in oncology.[1][2] Its picomolar affinity for GTP/GDP and the absence of discernible allosteric binding sites presented a formidable challenge for small molecule intervention.[3] However, the landscape has been dramatically reshaped by the groundbreaking success of covalent inhibitors targeting the KRAS G12C mutation, culminating in the FDA approval of sotorasib and adagrasib.[2][4][5] This triumph has catalyzed a new era of research into targeting other prevalent KRAS mutations, including the less common but clinically significant G12S variant.
The K-Ras(G12S) mutation, where glycine at codon 12 is substituted with serine, is found in various cancers, including 1.84% of colorectal adenocarcinomas and 0.5% of non-small cell lung carcinomas.[6][7] While less frequent than G12C, G12D, or G12V mutations, its role as an oncogenic driver necessitates the development of targeted therapeutic strategies.[8][9][10] This technical guide provides a comprehensive literature review on the nascent but rapidly evolving field of K-Ras(G12S) inhibitor development, catering to researchers, scientists, and drug development professionals.
K-Ras Signaling: The Central Relay in Cell Growth
K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[4][11] This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP for GTP binding, and GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Ras, returning it to the inactive state.[4][11][12]
Oncogenic mutations at codon 12, including G12S, impair the GAP-mediated GTP hydrolysis, locking K-Ras in a constitutively active, GTP-bound conformation.[1][5] This leads to persistent downstream signaling through key effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation.[9][11][12]
The Emergence of a G12S-Selective Covalent Inhibitor
A pivotal breakthrough in targeting K-Ras(G12S) came from the Shokat lab in 2022, which reported the development of the first selective covalent inhibitor for this mutation.[13] This work represents a significant step forward, extending the covalent inhibitor strategy beyond the G12C mutation.
The key innovation was the use of β-lactone electrophiles designed to covalently acylate the mutant serine residue of K-Ras(G12S).[13] These compounds were engineered to bind to the switch II pocket, analogous to the G12C inhibitors, but with a warhead tailored for the hydroxyl group of serine rather than the thiol of cysteine. The inhibitors demonstrated selectivity for the GDP-bound state of K-Ras, effectively trapping it in its inactive conformation.[13]
While detailed quantitative data from the initial publication is limited in the general literature, the study confirmed that these molecules were effective at inhibiting the growth of cells expressing K-Ras(G12S) at concentrations above 10 μM.[13]
Pan-KRAS Inhibitors: A Broader Approach
In parallel to mutant-specific strategies, the development of pan-KRAS inhibitors that target multiple mutant forms, including G12S, offers a promising therapeutic avenue.
BI-2865: This non-covalent pan-KRAS inhibitor was developed from the scaffold of a G12C inhibitor.[13] BI-2865 binds with high affinity to the GDP-bound state of K-Ras, sparing HRAS and NRAS.[13] Its mechanism involves blocking the nucleotide exchange process mediated by GEFs like SOS1.[13] BI-2865 has demonstrated inhibitory activity against a wide panel of KRAS mutants, including G12S, by suppressing oncogenic signaling through the RAF cascade.[13][14]
BBO-11818: This compound is another pan-KRAS inhibitor currently under investigation. A first-in-human clinical trial is evaluating its safety and preliminary anti-tumor activity in patients with various KRAS-mutant solid tumors, which would include those with the G12S mutation.[15]
| Inhibitor | Target | Mechanism of Action | Known Activity vs. G12S | Development Stage |
| β-lactone Electrophiles | K-Ras(G12S) | Covalent, GDP-state selective | Growth inhibition > 10 µM[13] | Preclinical |
| BI-2865 | Pan-KRAS (mutant & WT) | Non-covalent, blocks nucleotide exchange | Inhibits RAF signaling[13] | Preclinical |
| BBO-11818 | Pan-KRAS | Not specified | Not specified | Phase 1 Clinical Trial[15] |
Alternative Therapeutic Strategies
Given the challenges of small molecule development, other modalities are being explored to target K-Ras(G12S).
-
Gene Editing: The CRISPR/Cas9 system has been successfully used in preclinical models to selectively target and edit the oncogenic KRAS G12S allele, leading to efficient tumor regression.[6] This approach offers the potential for a permanent, mutation-specific therapeutic effect.
-
RNA Interference: Perepelyuk et al. reported the use of siRNA delivered via hybrid nanoparticles to target the KRAS G12S mutation in non-small-cell lung cancer (NSCLC) models.[16] This strategy led to a significant (60%) decrease in K-Ras(G12S) expression and subsequent tumor regression in a metastatic murine model.[16]
Experimental Protocols for Inhibitor Characterization
The discovery and validation of K-Ras inhibitors rely on a suite of robust biochemical and cell-based assays. The following are key experimental protocols applicable to the study of G12S inhibitors.
Biochemical Assays
-
Nucleotide Exchange Assay (NEA): This assay is crucial for identifying inhibitors that block the activation of K-Ras.
-
Principle: Measures the exchange of fluorescently labeled GDP for non-labeled GTP, a reaction catalyzed by the GEF, SOS1. Inhibitors that bind to the GDP-state or the SOS1-binding site will slow the rate of exchange.
-
Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) is a common format.[17] K-Ras(G12S) protein is incubated with a fluorescent GDP analog. SOS1 and a test compound are added, followed by unlabeled GTP. The decrease in the HTRF signal over time, corresponding to the release of fluorescent GDP, is monitored.
-
Application: Used to screen for both allosteric and active-site inhibitors that prevent K-Ras activation.[17][18]
-
-
Surface Plasmon Resonance (SPR): Provides quantitative data on binding affinity and kinetics.
-
Principle: Measures the binding of an analyte (inhibitor) to a ligand (K-Ras protein) immobilized on a sensor chip in real-time.
-
Methodology: Purified K-Ras(G12S) protein is immobilized on a sensor chip. A solution containing the test compound is flowed over the chip. The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured to determine association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) is calculated.
-
Application: Essential for determining the binding affinity and residence time of inhibitors, and for confirming direct target engagement.[17]
-
-
Thermal Shift Assay (TSA): A high-throughput method to screen for compound binding.
-
Principle: Ligand binding typically increases the thermal stability of a protein. This change in the melting temperature (T_m) is detected using a fluorescent dye that binds to unfolded proteins.
-
Methodology: K-Ras(G12S) protein is mixed with a fluorescent dye (e.g., SYPRO Orange) and the test compound in a multi-well plate. The plate is heated in a real-time PCR instrument, and fluorescence is measured as a function of temperature. A shift in the melting curve indicates compound binding.[19]
-
Application: Useful for primary screening to identify compounds that directly bind to the target protein.[17][19]
-
Cell-Based Assays
-
Phospho-ERK Immunoassay: Measures the inhibition of downstream signaling.
-
Principle: Quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, in cells treated with an inhibitor.
-
Methodology: K-Ras(G12S) mutant cell lines (e.g., A549) are treated with varying concentrations of the test compound.[20] After incubation, cells are lysed, and the levels of p-ERK and total ERK are measured using methods like Meso Scale Discovery (MSD) electrochemiluminescence or Western blotting.
-
Application: Confirms that target engagement in a cellular context translates to the inhibition of the oncogenic signaling pathway.[20][21]
-
-
Cell Proliferation/Viability Assay: Assesses the functional effect of the inhibitor on cancer cells.
-
Principle: Measures the ability of an inhibitor to reduce the growth or viability of cancer cells harboring the specific K-Ras mutation.
-
Methodology: K-Ras(G12S) mutant cells are seeded in multi-well plates and treated with a dose range of the inhibitor for a prolonged period (e.g., 3-5 days). Cell viability is then measured using reagents like CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[20]
-
Application: Determines the potency (IC50 or GI50) of the inhibitor and its therapeutic potential.
-
Conclusion and Future Directions
The development of inhibitors targeting K-Ras(G12S) is in its infancy but holds immense promise. The pioneering work on covalent β-lactone inhibitors has provided a critical proof-of-concept, demonstrating that the serine-mutant K-Ras is indeed a druggable target.[13] Concurrently, the advancement of pan-KRAS inhibitors and novel therapeutic modalities like gene editing and siRNA offers alternative and potentially complementary strategies.
Future efforts will need to focus on several key areas:
-
Structure-Based Design: Obtaining co-crystal structures of inhibitors bound to K-Ras(G12S) will be crucial for optimizing potency and selectivity through rational, structure-based drug design.[22]
-
Improving Drug-like Properties: Current lead compounds will require significant medicinal chemistry efforts to enhance their pharmacokinetic and pharmacodynamic properties for in vivo efficacy and eventual clinical translation.
-
Combination Therapies: As seen with G12C inhibitors, overcoming adaptive resistance mechanisms will likely require combination therapies that target parallel or downstream pathways.[21][23]
-
Expanding Chemical Space: Exploration of novel electrophiles for covalent inhibition and diverse scaffolds for non-covalent binders is necessary to identify new chemical matter with superior profiles.
The journey to a clinically approved K-Ras(G12S) inhibitor is just beginning. However, the lessons learned from the broader K-Ras field, combined with innovative, mutation-specific chemical strategies, have laid a robust foundation for success, offering new hope for patients with K-Ras(G12S)-driven cancers.
References
- 1. Efforts to Develop KRAS Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UCSD KRAS G12S Clinical Trials for 2025 — San Diego [clinicaltrials.ucsd.edu]
- 16. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. KRAS G12C Preclinical Assay Platform | ChemPartner [chempartner.com]
- 22. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of K-Ras(G12S) in Complex with Covalent Inhibitors of the G12Si Series: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein, and its mutations are among the most prevalent drivers of human cancers.[1][2] The glycine-to-serine substitution at codon 12 (G12S) is a notable oncogenic mutation found in various malignancies, including colorectal and non-small cell lung cancers.[3] This mutation impairs the intrinsic and GAP-mediated GTPase activity of K-Ras, locking it in a constitutively active, GTP-bound state that drives downstream pro-proliferative signaling pathways.[1][4] This guide provides a comprehensive overview of the structural biology of the K-Ras(G12S) mutant, with a particular focus on its interaction with a novel class of covalent inhibitors, herein referred to as the G12Si series.
Note on G12Si-2: Publicly available scientific literature and structural databases do not contain specific information on a compound designated "this compound." This guide will focus on the structural and biochemical data available for the closely related and well-characterized members of the G12Si series of β-lactone-based inhibitors of K-Ras(G12S), such as G12Si-1, G12Si-3, G12Si-4, and G12Si-5, as representative examples of this inhibitor class.
The K-Ras Signaling Pathway
K-Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[5][6] Activation is triggered by upstream signals from receptor tyrosine kinases (RTKs) like EGFR, which recruit guanine nucleotide exchange factors (GEFs), such as SOS1, to facilitate the exchange of GDP for GTP.[1][5] In its active state, K-Ras engages with a multitude of downstream effector proteins, initiating signaling cascades that regulate cell proliferation, survival, and differentiation.[5][7] The two primary effector pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6][7] The G12S mutation compromises the ability of K-Ras to hydrolyze GTP, leading to a persistent activation of these downstream pathways.
Structural Insights into K-Ras(G12S)
The crystal structure of K-Ras(G12S) bound to GDP has been determined at a resolution of 1.71 Å (PDB ID: 7TLK).[8] This high-resolution structure reveals the overall fold characteristic of the Ras family, comprising a central six-stranded β-sheet surrounded by five α-helices. The G12S mutation is located in the P-loop, a critical region for nucleotide binding. The substitution of the small, flexible glycine with the bulkier, polar serine residue introduces significant conformational and electrostatic changes in the active site. These alterations are thought to contribute to the impaired GTPase activity.
| Structural Data for K-Ras(G12S)•GDP | |
| PDB ID | 7TLK[8] |
| Method | X-ray Diffraction[8] |
| Resolution | 1.71 Å[8] |
| R-Value Free | 0.205[8] |
| R-Value Work | 0.169[8] |
| Expression System | Escherichia coli[8] |
| Organism | Homo sapiens[8] |
The G12Si Series of Covalent Inhibitors
The G12Si series of compounds are selective, covalent inhibitors that target the mutant serine residue at position 12 of K-Ras(G12S). These molecules typically contain a β-lactone warhead that acylates the hydroxyl group of Ser12, forming an irreversible covalent bond. This modification locks the K-Ras(G12S) protein in an inactive conformation and inhibits its oncogenic signaling. G12Si-5, a representative member of this class, has been shown to be a potent and selective inhibitor of K-Ras(G12S).[3] It binds to the switch-II pocket (S-IIP) of K-Ras, a transient, allosteric pocket that is not readily apparent in all Ras structures.[3]
| Biochemical Data for G12Si Inhibitors | G12Si-1 | G12Si-5 |
| Target | K-Ras(G12S) | K-Ras(G12S) |
| Mechanism of Action | Covalent modification of Ser12 | Covalent modification of Ser12[3] |
| Effect on Nucleotide Cycling | Blocks SOS-catalyzed exchange | Not explicitly stated |
| Cellular Activity | Inhibits oncogenic signaling | Dose-dependent inhibition of Ras-GTP and phospho-ERK[3] |
Experimental Protocols
The characterization of the K-Ras(G12S)-G12Si complex involves a multi-faceted approach employing biochemical, biophysical, and structural biology techniques.
Protein Expression and Purification
Recombinant K-Ras(G12S) is typically expressed in Escherichia coli.[8] A general workflow is as follows:
-
Construct Design: The human K-Ras gene (residues 1-166 or similar constructs) with the G12S mutation is cloned into an expression vector, often with an N-terminal affinity tag (e.g., His-tag) for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Tag Removal and Further Purification: The affinity tag is often removed by proteolytic cleavage (e.g., with TEV protease). The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.
X-ray Crystallography
Determining the high-resolution structure of the K-Ras(G12S)-G12Si complex is crucial for understanding the molecular basis of inhibition.
-
Complex Formation: Purified K-Ras(G12S) is incubated with a molar excess of the G12Si inhibitor to ensure complete covalent modification. The formation of the complex can be verified by mass spectrometry.
-
Crystallization: The protein-ligand complex is concentrated and screened against a variety of crystallization conditions using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known Ras structure as a search model. The model is then refined against the experimental data, and the inhibitor is built into the electron density map.
Biochemical and Biophysical Assays
A suite of assays is employed to quantify the interaction between G12Si inhibitors and K-Ras(G12S) and to assess their functional consequences.
-
Mass Spectrometry: Used to confirm the covalent modification of K-Ras(G12S) by the G12Si inhibitor and to determine the stoichiometry of the reaction.
-
Nucleotide Exchange Assays: These assays monitor the exchange of fluorescently labeled GDP (e.g., mant-GDP) for unlabeled GTP. They are used to assess the impact of the inhibitor on the interaction of K-Ras with GEFs like SOS1. A common format is a fluorescence-based assay where the fluorescence of mant-GDP increases upon binding to K-Ras. The displacement by GTP leads to a decrease in fluorescence.
-
Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to determine the binding kinetics and affinity of non-covalent inhibitors. For covalent inhibitors, these methods can be adapted to measure the rate of covalent modification.
-
Cell-Based Assays: The efficacy of G12Si inhibitors is evaluated in cancer cell lines harboring the K-Ras(G12S) mutation. Western blotting is used to measure the levels of phosphorylated ERK (p-ERK), a downstream marker of MAPK pathway activation, to confirm target engagement and pathway inhibition.[3] Proliferation assays are conducted to determine the effect of the inhibitors on the growth of K-Ras(G12S)-dependent cancer cells.
Conclusion
The development of covalent inhibitors specifically targeting the K-Ras(G12S) mutation, such as the G12Si series, represents a significant advancement in the pursuit of therapies for KRAS-driven cancers. The structural and biochemical data presented in this guide provide a framework for understanding the mechanism of action of these inhibitors and for the rational design of next-generation therapeutic agents. The detailed experimental protocols outlined herein offer a practical guide for researchers in the field of structural biology and drug discovery aimed at targeting this challenging oncoprotein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety and handling protocols for G12Si-2 in a laboratory setting
Absence of Public Data on G12Si-2
Extensive searches of public chemical databases, safety repositories, and scientific literature have yielded no specific information for a compound designated "this compound". This suggests that "this compound" may be one of the following:
-
An internal or proprietary research code not yet disclosed in public literature.
-
A novel or very recently synthesized compound for which data has not been published.
-
A typographical error in the compound name.
Without a verifiable chemical identity, it is not possible to provide a specific, data-driven safety and handling guide. The information typically required for such a document, including toxicological data, physicochemical properties, and established biological effects, is unavailable.
A General Framework for Novel Compound Safety in a Laboratory Setting
For researchers, scientists, and drug development professionals working with uncharacterized or novel compounds, a structured and cautious approach is paramount. The following guide provides a general framework and best practices for establishing safety and handling protocols in the absence of specific data. This guide should be adapted in conjunction with a thorough risk assessment conducted by the institution's Environmental Health and Safety (EHS) department.
Initial Assessment and Data Collection
Before extensive handling, a preliminary assessment based on the compound's chemical structure and any available analogue data is critical. The goal is to predict potential hazards.
Table 1: Physicochemical and Hazard Profile (Hypothetical Data Collection)
| Property | Value / Data | Method of Determination / Source |
| Chemical Structure | Insert Structure Image or SMILES String | Synthesis Record / Computational Prediction |
| Molecular Formula | e.g., C₂₀H₂₅N₅O₄Si | Elemental Analysis / High-Resolution Mass Spectrometry |
| Molecular Weight | e.g., 443.6 g/mol | Mass Spectrometry |
| Appearance | e.g., White crystalline solid | Visual Inspection |
| Solubility | e.g., Soluble in DMSO (>10 mg/mL), Insoluble in water | Experimental Determination |
| Predicted Toxicity | e.g., Potential alkylating agent based on substructure analysis. Handle as suspect carcinogen. | Computational Toxicology (e.g., DEREK Nexus, TOPKAT) / Analogue Data |
| Predicted Reactivity | e.g., Potentially reactive with strong oxidizing agents. | Chemical Structure Analysis |
| Storage Conditions | e.g., Store at -20°C, desiccated, protected from light. | Based on Stability Studies and Predicted Reactivity |
General Handling and Personal Protective Equipment (PPE)
Assume the compound is hazardous until proven otherwise. A tiered approach to control measures, following the hierarchy of controls (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE), should be implemented.
Table 2: Required Personal Protective Equipment (PPE)
| Situation | Minimum PPE Requirement |
| Handling Solids (Weighing) | Nitrile gloves (double-gloved), safety glasses with side shields, lab coat, powdered air-purifying respirator (PAPR) or containment in a ventilated balance enclosure. |
| Handling Solutions | Nitrile gloves, chemical splash goggles, lab coat. Work within a certified chemical fume hood. |
| In-vivo Administration | Nitrile gloves, safety glasses, lab coat. Additional respiratory protection may be required based on the route of administration. |
| Waste Disposal | Nitrile gloves, safety glasses, lab coat. |
Experimental Protocols: A Workflow for a Novel Compound
The following diagram illustrates a generalized workflow for handling a new chemical entity like "this compound" from reception to disposal.
Hypothetical Signaling Pathway Analysis
If "this compound" were, for example, a suspected inhibitor of a kinase within the MAPK pathway, visualization of this hypothesis would be crucial for experimental design. The diagram below serves as a template for illustrating such a relationship.
Spill and Emergency Procedures
All personnel must be trained on emergency procedures before handling the compound.
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Absorb the spill with a chemical absorbent pad or appropriate sorbent material.
-
Wipe the area with a suitable solvent (e.g., 70% ethanol), working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill (outside containment):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional EHS.
-
Prevent others from entering the area.
-
Await response from the trained emergency team.
-
-
Personal Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush with an eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the provisional Safety Data Sheet (SDS) to the medical personnel.
-
Waste Disposal
All waste contaminated with "this compound," including unused compound, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste according to institutional and local regulations. Maintain separate waste streams for solid and liquid waste.
This generalized guide provides a starting point for developing robust safety protocols for a novel compound. It is imperative that specific procedures are developed in close consultation with your institution's safety professionals and are based on a comprehensive, compound-specific risk assessment as more data becomes available.
Methodological & Application
Application Notes and Protocols for G12Si-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing G12Si-2 and its more potent analog, G12Si-5, in various cell-based assays. The protocols outlined below are designed to assess the biological activity and therapeutic potential of these selective inhibitors of the K-Ras(G12S) mutant, a key driver in certain cancers.
Introduction
The KRAS gene is one of the most frequently mutated oncogenes in human cancers. The G12S mutation, which results in a glycine-to-serine substitution at codon 12, leads to constitutive activation of the K-Ras protein, promoting uncontrolled cell growth and proliferation. This compound and its optimized successor, G12Si-5, are covalent inhibitors that specifically target the serine residue of the K-Ras(G12S) mutant. By acylating this serine, these compounds lock the oncoprotein in an inactive state, thereby inhibiting downstream signaling pathways, most notably the MAPK/ERK pathway.[1][2]
Mechanism of Action
G12Si-5, a potent and selective covalent inhibitor of K-Ras(G12S), functions by binding to the switch-II pocket of the mutant protein. This binding leads to the acylation of the aberrant serine at position 12, effectively suppressing its oncogenic signaling.[2] A primary and measurable consequence of this inhibition is the dose-dependent reduction of phosphorylated ERK (p-ERK), a critical downstream effector in the MAPK signaling cascade.[1]
References
Application Notes and Protocols for In Vitro Characterization of KRAS G12S Covalent Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein and a frequently mutated oncogene in various cancers. The G12S mutation, a glycine-to-serine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream pro-proliferative signaling pathways, primarily the MAPK/ERK cascade. The development of covalent inhibitors that specifically target mutant forms of KRAS, such as G12S, represents a promising therapeutic strategy.
These application notes provide a comprehensive overview of in vitro assay protocols for the characterization of KRAS G12S covalent inhibitors, using G12Si-5 as a representative molecule. G12Si-5 is a potent and selective covalent inhibitor of the K-Ras G12S mutant that binds to the switch-II pocket (S-IIP) and suppresses oncogenic signaling.[1][2] This document outlines detailed methodologies for key biochemical and cell-based assays to determine inhibitor potency, binding kinetics, and effects on downstream signaling.
Quantitative Data Summary
The following table summarizes the in vitro activity of the KRAS G12S covalent inhibitor, G12Si-5.
| Assay Type | Metric | Value | Cell Line(s) / Conditions |
| Biochemical Assay | |||
| Covalent Binding | Ki | 26 µM | K-Ras G12S mutant protein |
| Cellular Assays | |||
| Cell Growth Inhibition | IC50 | 2.4 µM | K-Ras(G12S)-transduced cells |
| IC50 | 3 µM | A549 (KRAS G12S) | |
| IC50 | 7.5 µM | KMS20 (homozygous KRAS G12S) | |
| Downstream Signaling | p-ERK Inhibition | Dose-dependent | Ba/F3:K-Ras(G12S) cells |
| Ras-GTP Levels | Near complete loss | A549 (KRAS G12S) |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the KRAS signaling pathway and a general experimental workflow for a nucleotide exchange assay.
Experimental Protocols
Nucleotide Exchange Assay (NEA)
This assay measures the ability of a covalent inhibitor to lock KRAS G12S in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP.
Materials:
-
Recombinant KRAS G12S protein pre-loaded with a fluorescent GDP analog (e.g., BODIPY-GDP)
-
Guanosine triphosphate (GTP)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., G12Si-5) dissolved in DMSO
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence
Protocol:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1X Assay Buffer containing 1 mM DTT.
-
Prepare a master mix containing BODIPY-GDP loaded KRAS G12S in 1X Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in 1X Assay Buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 15 µL of the KRAS G12S master mix to each well of the 384-well plate.
-
Add 5 µL of the serially diluted test inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 1-2 hours to allow for covalent modification.
-
Prepare a solution of GTP and EDTA in water. A final concentration of 10 µM GTP and 2.5 mM EDTA is recommended.
-
Initiate the nucleotide exchange reaction by adding 5 µL of the GTP/EDTA solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~470 nm and an emission wavelength of ~525 nm.
-
The inhibition of nucleotide exchange will result in a higher fluorescence signal as the BODIPY-GDP remains bound to KRAS.
-
Calculate the percentage of inhibition relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Thermal Shift Assay (TSA)
This assay determines the binding of an inhibitor to KRAS G12S by measuring changes in the protein's thermal stability.
Materials:
-
Recombinant KRAS G12S protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2)
-
Test inhibitor dissolved in DMSO
-
Real-time PCR instrument
Protocol:
-
Reagent Preparation:
-
Dilute the KRAS G12S protein in the assay buffer to a final concentration of 2-10 µM.
-
Prepare a 50x working stock of SYPRO Orange dye by diluting the 5000x stock in water.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a PCR plate, combine the KRAS G12S protein solution, the test inhibitor at various concentrations, and the SYPRO Orange dye (to a final concentration of 5x). The final reaction volume is typically 20-25 µL.
-
Seal the plate and centrifuge briefly.
-
-
Data Acquisition and Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A shift in the Tm in the presence of the inhibitor indicates binding.
-
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding kinetics (kon and koff) and affinity (KD) of an inhibitor to KRAS G12S in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 or sensor chip with streptavidin for biotinylated protein)
-
Recombinant biotinylated KRAS G12S protein
-
Running Buffer (e.g., HBS-EP+)
-
Test inhibitor dissolved in running buffer
Protocol:
-
Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated KRAS G12S protein onto the sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test inhibitor over the chip surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
For covalent inhibitors, the dissociation rate will be very slow or negligible. The binding model should be adjusted to an irreversible two-state model to calculate the inactivation rate constant (kinact) and the inhibitor affinity (KI).
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding for reversible inhibitors or an irreversible binding model for covalent inhibitors) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
-
In Vitro ERK Phosphorylation Assay (Western Blot)
This assay assesses the functional consequence of KRAS G12S inhibition by measuring the phosphorylation status of the downstream effector ERK in cells.
Materials:
-
KRAS G12S mutant cell line (e.g., A549)
-
Cell culture media and supplements
-
Test inhibitor dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed A549 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and the loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.
-
References
Application Notes and Protocols: Western Blot Analysis of Downstream Effectors After G12Si-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
G12Si-2 is a critical tool for researchers studying oncogenic signaling pathways driven by KRAS mutations. It serves as a negative control for its analogue, G12Si-1, a covalent inhibitor of the K-Ras(G12S) mutant.[1][2] Understanding the impact of a targeted inhibitor requires a direct comparison with an inactive control to ensure that any observed effects are due to the specific inhibition of the target protein and not off-target or non-specific cellular responses. This document provides detailed protocols for utilizing Western blot analysis to confirm the inert nature of this compound on downstream effector pathways of K-Ras signaling.
Mechanism of Action of K-Ras(G12S) and the Role of this compound
The K-Ras protein is a GTPase that functions as a molecular switch in cellular signaling.[3] Mutations at the G12 position, such as G12S, impair the GTPase activity of K-Ras, leading to its constitutive activation.[3] This results in the continuous stimulation of downstream pro-growth and survival pathways, including the MAPK/ERK and PI3K/AKT cascades, driving tumorigenesis.[4]
This compound is designed as a close structural analogue of the K-Ras(G12S) inhibitor G12Si-1 but lacks the reactive group that allows for covalent modification of the serine at position 12.[1][2] Therefore, this compound is not expected to inhibit K-Ras(G12S) and should not modulate its downstream signaling. Western blot analysis is the gold-standard method to verify this lack of activity.
Data Presentation: Expected Outcomes of this compound Treatment
The following table summarizes the anticipated results from a Western blot analysis of key downstream effectors of the K-Ras pathway in K-Ras(G12S) mutant cells treated with this compound, a hypothetical active inhibitor (e.g., G12Si-1), and a vehicle control. The data is presented as the expected fold change in the phosphorylated (active) form of the protein relative to the total protein, normalized to the vehicle control.
| Target Protein | Cellular Pathway | Vehicle Control (Fold Change) | This compound (Negative Control) (Expected Fold Change) | Active K-Ras(G12S) Inhibitor (Hypothetical Fold Change) |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | 1.0 | ~1.0 | < 0.5 |
| p-AKT (Ser473) | PI3K/AKT | 1.0 | ~1.0 | < 0.5 |
| p-MEK1/2 (Ser217/221) | MAPK/ERK | 1.0 | ~1.0 | < 0.5 |
| p-p70S6K (Thr389) | PI3K/AKT/mTOR | 1.0 | ~1.0 | < 0.5 |
| Active RhoA-GTP | RhoA Signaling | 1.0 | ~1.0 | ~1.0 |
| YAP/TAZ | Hippo Pathway | 1.0 | ~1.0 | Variable |
Note: The RhoA pathway is primarily a downstream effector of Gα12/13 signaling and is not expected to be directly affected by K-Ras inhibition. YAP/TAZ activity can be influenced by multiple pathways, and its response to K-Ras inhibition can be context-dependent.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Utilize a cancer cell line harboring the K-Ras(G12S) mutation (e.g., A549).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with the desired concentrations of this compound, an active inhibitor (positive control), and a vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).
-
2. Protein Lysate Preparation
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay.
3. Western Blot Analysis
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto a 4-20% precast polyacrylamide gel or a manually cast gel of appropriate percentage.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, etc.) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:2000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein band to the corresponding total protein band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
4. RhoA Activation Assay (G-LISA)
For a more direct and quantitative measurement of RhoA activation, a G-LISA activation assay is recommended.
-
Prepare cell lysates as described above.
-
Perform the G-LISA assay according to the manufacturer's protocol. This typically involves adding the lysate to a 96-well plate coated with a Rho-GTP-binding protein.
-
The active RhoA in the lysate will bind to the plate.
-
Detect the bound active RhoA using a specific primary antibody followed by an HRP-conjugated secondary antibody and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength to quantify the amount of active RhoA.
Mandatory Visualizations
Caption: Gα12/13 and K-Ras(G12S) signaling pathways.
References
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with KRAS G12S Inhibitor G12Si-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a protein is bound by a ligand, its resistance to thermal denaturation increases, resulting in a higher melting temperature (Tm). This shift in thermal stability (ΔTm) can be quantified to confirm target engagement in intact cells or cell lysates.
This document provides detailed application notes and experimental protocols for performing CETSA to validate the engagement of G12Si-5, a covalent inhibitor of the KRAS G12S mutant protein. The KRAS G12S mutation is an oncogenic driver in various cancers, and confirming the direct interaction of inhibitors like G12Si-5 with their intended target is a critical step in drug development.
Data Presentation: Quantitative Analysis of Target Engagement
The following tables summarize representative quantitative data from CETSA experiments. This data is provided for illustrative purposes, based on findings for similar KRAS inhibitors, to guide expected outcomes when performing CETSA with G12Si-5.
Table 1: CETSA Melt Curve Analysis - Thermal Shift (ΔTm)
This experiment determines the change in the melting temperature of KRAS G12S upon binding of G12Si-5.
| Cell Line | Target Protein | Treatment | Apparent Tm (°C) | ΔTm (°C) |
| A549 (KRAS G12S) | KRAS G12S | Vehicle (DMSO) | 53.5 | - |
| A549 (KRAS G12S) | G12Si-5 (10 µM) | KRAS G12S | 58.0 | +4.5 |
| HCT116 (WT KRAS) | Wild-Type KRAS | Vehicle (DMSO) | 54.0 | - |
| HCT116 (WT KRAS) | G12Si-5 (10 µM) | Wild-Type KRAS | 54.2 | +0.2 |
Note: Data is representative. Actual Tm and ΔTm values may vary depending on experimental conditions.
Table 2: Isothermal Dose-Response (ITDR) CETSA - EC50 Determination
This experiment determines the concentration of G12Si-5 required to achieve 50% of the maximal thermal stabilization at a fixed temperature.
| Cell Line | Target Protein | Fixed Temperature (°C) | G12Si-5 EC50 (µM) |
| A549 (KRAS G12S) | KRAS G12S | 56 | 1.5 |
| HCT116 (WT KRAS) | Wild-Type KRAS | 56 | > 50 |
Note: The fixed temperature is typically chosen to be in the steep region of the melt curve for the vehicle-treated control. EC50 values are dependent on the chosen temperature and incubation times.
Experimental Protocols
Protocol 1: CETSA Melt Curve for G12Si-5
This protocol is designed to determine the thermal shift of KRAS G12S upon treatment with G12Si-5 using Western blotting for detection.
Materials:
-
A549 (KRAS G12S mutant) and HCT116 (wild-type KRAS) cell lines
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
G12Si-5 inhibitor
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against KRAS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 and HCT116 cells in 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with 10 µM G12Si-5 or an equivalent volume of DMSO for 2 hours in a 37°C incubator.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells into 1 ml of ice-cold PBS containing protease inhibitors.
-
Transfer the cell suspension to a microcentrifuge tube.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes (50 µl per tube).
-
Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Add 50 µl of ice-cold lysis buffer to each tube.
-
Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against KRAS.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensities to the intensity at the lowest temperature (100%).
-
Plot the normalized intensity versus temperature to generate melt curves.
-
Determine the Tm for both vehicle and G12Si-5 treated samples. The ΔTm is the difference between these two values.
-
Protocol 2: Isothermal Dose-Response (ITDR) CETSA for G12Si-5
This protocol determines the potency of G12Si-5 in stabilizing KRAS G12S at a single, fixed temperature.
Procedure:
-
Cell Culture:
-
Seed A549 cells in 10 cm dishes and grow to 70-80% confluency.
-
-
Compound Treatment:
-
Prepare a serial dilution of G12Si-5 in cell culture medium (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include a DMSO vehicle control.
-
Treat the cells with the different concentrations of G12Si-5 for 2 hours at 37°C.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells as described in Protocol 1.
-
Aliquot the cell suspension from each treatment condition into PCR tubes.
-
Heat all tubes at a single, predetermined temperature (e.g., 56°C) for 3 minutes in a thermal cycler, followed by cooling on ice.
-
-
Lysis, Separation, and Western Blot:
-
Follow steps 4-6 from Protocol 1 to lyse the cells, separate the soluble protein fraction, and perform Western blot analysis for KRAS.
-
-
Data Analysis:
-
Quantify the band intensities for each G12Si-5 concentration.
-
Normalize the data, setting the signal from the highest concentration of G12Si-5 (maximum stabilization) to 100% and the DMSO control to 0%.
-
Plot the normalized intensity versus the logarithm of the G12Si-5 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualization of Experimental Workflows and Signaling Pathways
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
KRAS G12S Downstream Signaling Pathway
Caption: The KRAS G12S signaling pathway and the point of inhibition by G12Si-5.
Application Notes and Protocols: G12Si-2 in Combination with Other Anti-Cancer Agents
A Review of Preclinical and Clinical Data
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, with the G12S mutation being a notable driver in a subset of tumors, including non-small cell lung cancer and colorectal adenocarcinoma.[1][2] The development of covalent inhibitors targeting specific KRAS mutants has opened new avenues for targeted cancer therapy. G12Si-2 is a small molecule designed to selectively target the serine-12 mutation in KRAS (K-Ras(G12S)).[1] This document provides an overview of the mechanism of action of G12S inhibitors and explores the potential for using this compound in combination with other anti-cancer agents, based on the broader understanding of KRAS biology and existing combination strategies for other KRAS mutants.
Note: As of the latest available information, specific preclinical or clinical data on the use of this compound in combination with other anti-cancer agents is limited. The following application notes and protocols are based on the known mechanism of G12S inhibition and established combination strategies for other KRAS inhibitors, such as those targeting the G12C mutation.
Mechanism of Action of G12S Inhibition
G12S inhibitors, such as the experimental compound G12Si-5 (a potent derivative in the same class as this compound), act as covalent inhibitors that specifically target the mutant serine residue at codon 12 of the K-Ras protein.[1][2] This covalent modification, achieved through a strained β-lactone electrophile, acylates the serine residue, thereby suppressing the oncogenic signaling cascade.[1]
The primary downstream pathway inhibited by G12S inhibitors is the MAPK/ERK pathway.[1][2] By locking the K-Ras(G12S) protein in an inactive state, these inhibitors lead to a reduction in the phosphorylation of ERK (p-ERK), a key signaling node in this pathway.[1] This, in turn, inhibits uncontrolled cell proliferation and survival.[1][2]
The signaling pathway affected by G12S inhibition can be visualized as follows:
References
Application Notes and Protocols for Lentiviral Transduction of KRAS G12S and G12Si-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12S mutation, a substitution of glycine with serine at codon 12, leads to constitutive activation of the KRAS protein, promoting uncontrolled cell proliferation and survival through downstream signaling pathways. This document provides detailed protocols for the lentiviral transduction of the KRAS G12S mutation into cancer cell lines and for the evaluation of a novel class of KRAS G12S-specific covalent inhibitors, exemplified here as G12Si compounds (referred to as G12Si-2 as a representative). These inhibitors represent a promising therapeutic strategy by directly targeting the mutant serine residue.
The following application notes detail the experimental workflow, from creating a KRAS G12S-expressing cell line to assessing the efficacy of this compound treatment through various in vitro assays.
Data Presentation
Table 1: In Vitro Efficacy of G12Si-5 (a G12S Inhibitor) in KRAS G12S Mutant Cell Lines
| Cell Line | KRAS Status | Assay Type | Inhibitor | IC50 | Reference |
| Ba/F3:K-Ras(G12S) | Engineered G12S | Cell Growth | G12Si-5 | 2.4 µM | [1] |
| A549 | Endogenous G12S | Ras Signaling (p-ERK) | G12Si-5 | 3 µM | [1] |
| KMS20 | Endogenous G12S | Cell Growth | G12Si-5 | 7.5 µM | [1] |
Table 2: Effect of G12Si-5 on Downstream Signaling in A549 Cells (KRAS G12S)
| Treatment | Concentration | p-ERK Inhibition (%) | p-AKT (S473) Inhibition (%) | Reference |
| G12Si-5 | 10 µM | Significant reduction | Significant reduction | [2][3] |
| Adagrasib (G12C inhibitor) | 10 µM | No significant effect | No significant effect | [3] |
Note: Quantitative percentages of inhibition are often presented in dose-response curves in the source literature. The table indicates a significant reduction as observed in immunoblotting experiments.
Experimental Protocols
Protocol 1: Lentiviral Production and Transduction of KRAS G12S
This protocol describes the generation of a stable cell line expressing the KRAS G12S mutant protein.
Materials:
-
Lentiviral vector encoding human KRAS G12S (with a selectable marker, e.g., puromycin resistance)
-
HEK293T cells for viral packaging
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM and RPMI-1640 culture media
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Target cancer cell line (e.g., HEK293T for establishing a new line, or a KRAS wild-type line)
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production (Day 1-3): a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.[4][5] b. Co-transfect the HEK293T cells with the KRAS G12S lentiviral vector and the packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol. c. After 16-24 hours, replace the transfection medium with fresh DMEM supplemented with 10% FBS. d. Harvest the viral supernatant 48 and 72 hours post-transfection.[2] e. Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter. f. (Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Lentiviral Transduction (Day 4-5): a. Seed the target cells in a 6-well plate to be ~50-70% confluent at the time of transduction.[6] b. On the day of transduction, remove the culture medium and add fresh medium containing polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.[4][6] c. Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for the specific cell line. d. Incubate for 18-24 hours.[4][5]
-
Selection of Stable Cell Line (Day 6 onwards): a. After transduction, replace the virus-containing medium with fresh culture medium. b. 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.[6] c. Replace the selection medium every 3-4 days until resistant colonies are formed. d. Expand the resistant colonies to establish a stable KRAS G12S expressing cell line. e. Confirm KRAS G12S expression by Western blot or qPCR.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of KRAS G12S-expressing cells.
Materials:
-
KRAS G12S-expressing cells (e.g., A549 or the newly generated stable line)
-
96-well cell culture plates
-
This compound inhibitor and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound inhibitor in culture medium.
-
Treat the cells with the this compound dilutions or vehicle control and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blotting for Downstream Signaling
This protocol measures the inhibition of KRAS G12S downstream signaling pathways (MAPK and PI3K/AKT) by this compound.
Materials:
-
KRAS G12S-expressing cells
-
This compound inhibitor and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-KRAS, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[7]
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.[7]
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.
Protocol 4: In Vitro GTPase Activity Assay
This protocol biochemically assesses the ability of this compound to modulate the GTPase activity of recombinant KRAS G12S protein.
Materials:
-
Recombinant human KRAS G12S protein
-
GTPase-Glo™ Assay kit or similar
-
This compound inhibitor and vehicle control
-
GTPase-activating protein (GAP), optional
-
96-well plates (white, opaque)
-
Luminometer
Procedure:
-
Prepare the GTPase reaction buffer and add recombinant KRAS G12S protein.
-
Add the this compound inhibitor at various concentrations or vehicle control.
-
(Optional) Add GAP to measure stimulated GTPase activity.
-
Initiate the reaction by adding GTP.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for GTP hydrolysis.[8]
-
Stop the reaction and detect the remaining GTP by adding the GTPase-Glo™ Reagent, which converts GTP to ATP.[9]
-
Add a detection reagent to generate a luminescent signal proportional to the ATP concentration.
-
Measure luminescence using a luminometer. A lower signal indicates higher GTPase activity.
Visualizations
References
- 1. CRISPR-mediated reversion of oncogenic KRAS mutation results in increased proliferation and reveals independent roles of Ras and mTORC2 in the migration of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. origene.com [origene.com]
- 5. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 6. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 7. researchgate.net [researchgate.net]
- 8. First molecules to reactivate RASG12V GTPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPase-Glo™ Assay Protocol [promega.sg]
Application Notes and Protocols: Surface Plasmon Resonance (SPR) for G12Si-2 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for characterizing the binding kinetics of a small molecule inhibitor, G12Si-2, to the Gα12 protein subunit using Surface Plasmon Resonance (SPR). Gα12 and Gα13 are members of the G12 subfamily of heterotrimeric G proteins that are pivotal in cellular signaling pathways regulating cell growth, migration, and oncogenesis.[1][2][3] Dysregulation of the G12/13 pathway is implicated in various diseases, making its components attractive therapeutic targets.[1][3] SPR is a label-free, real-time technology ideal for quantifying the binding kinetics, affinity, and specificity of small molecule-protein interactions.[4][5] These protocols are designed to guide researchers in obtaining high-quality kinetic data for inhibitors like this compound.
G12 Signaling Pathway
The G12/13 signaling pathway is activated by certain G protein-coupled receptors (GPCRs) and plays a crucial role in cellular processes through downstream effectors, most notably the Rho family of GTPases.[1][2] Upon GPCR activation, the Gα12/13 subunit exchanges GDP for GTP, leading to its activation and dissociation from the Gβγ dimer.[1][6] The activated Gα12/13 then interacts with and activates Rho guanine nucleotide exchange factors (RhoGEFs), such as LARG, PDZ-RhoGEF, and p115RhoGEF, which in turn activate RhoA.[1][3][6] Activated RhoA regulates downstream effectors like ROCK and mDia, influencing cytoskeletal dynamics, cell migration, and gene expression.[2][6]
Caption: G12 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Surface Plasmon Resonance (SPR) Analysis of this compound Binding to Gα12
This protocol outlines the steps for determining the binding kinetics of the small molecule inhibitor this compound to the Gα12 protein subunit.
1. Materials and Reagents
-
SPR Instrument: (e.g., Biacore, OpenSPR)[7]
-
Sensor Chips: CM5 or similar carboxymethylated dextran sensor chips are commonly used.[8]
-
Immobilization Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a common choice. The addition of 1-5% DMSO may be necessary if the small molecule has limited aqueous solubility.[9]
-
Ligand: Purified recombinant human Gα12 protein.
-
Analyte: this compound small molecule inhibitor, dissolved in running buffer. A concentration series should be prepared.
-
Regeneration Solution: A low pH buffer (e.g., 10 mM Glycine-HCl, pH 2.0) or a high salt buffer may be required to dissociate the analyte from the ligand. This needs to be optimized for the specific interaction.
2. Experimental Workflow
The general workflow for an SPR experiment involves ligand immobilization, analyte injection, and data analysis.
Caption: General Experimental Workflow for SPR.
3. Detailed Methodology
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified Gα12 protein (typically at a concentration of 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The amount of immobilized protein will depend on the molecular weights of the ligand and analyte.[10]
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[10]
-
A reference flow cell should be prepared in the same way but without the Gα12 protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Equilibrate the system by flowing the running buffer over both the active and reference flow cells until a stable baseline is achieved.
-
Prepare a series of this compound concentrations in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected equilibrium dissociation constant (KD).[11]
-
Inject the lowest concentration of this compound over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation (dissociation phase).[12]
-
After the dissociation phase, inject the regeneration solution to remove all bound analyte and return to the baseline. The effectiveness of the regeneration solution must be confirmed to ensure the ligand's binding capacity is not diminished over multiple cycles.
-
Repeat the injection and regeneration steps for each concentration of this compound. A buffer-only injection (blank) should also be included for double referencing.
-
-
Data Analysis:
-
The resulting sensorgrams (a plot of response units vs. time) are processed by subtracting the reference flow cell data and the blank injection data.
-
The processed data is then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.[13]
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[13][14]
-
Data Presentation
The quantitative data obtained from the SPR analysis should be summarized in a clear and structured table to facilitate comparison and interpretation.
| Analyte | Ligand | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| This compound | Gα12 | Value | Value | Value |
| Control | Gα12 | Value | Value | Value |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for utilizing Surface Plasmon Resonance to accurately determine the binding kinetics of the small molecule inhibitor this compound to the Gα12 protein. By following these detailed methodologies, researchers can obtain robust and reproducible data crucial for the characterization and development of novel therapeutics targeting the G12 signaling pathway. The successful application of SPR will provide valuable insights into the mechanism of action of this compound and aid in its optimization as a potential drug candidate.
References
- 1. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Regulation and physiological functions of G12/13-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nicoyalife.com [nicoyalife.com]
- 8. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 9. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting insolubility issues with G12Si-2 in aqueous buffers
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing insolubility issues with G12Si-2 in aqueous solutions. The following question-and-answer format directly addresses common challenges encountered during experimental work.
Compound Profile: this compound
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
Answer: This is a common issue for hydrophobic small molecules like this compound. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent.
Troubleshooting Steps:
-
Initial Dissolution in Organic Solvent: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO). Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your aqueous experimental buffer. For a similar compound, G12Si-5, a solubility of 10 mM in DMSO has been reported.
-
Facilitate Dissolution: If the compound does not dissolve immediately in 100% DMSO, you can use a vortex mixer to agitate the solution. Gentle warming in a 37°C water bath or brief sonication can also aid dissolution.[4]
-
Storage of Stock Solution: Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[4]
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a clear indication that the compound's solubility limit has been exceeded in the final aqueous environment. The final concentration of DMSO is likely insufficient to maintain the solubility of this compound.
Troubleshooting & Optimization Strategies:
-
Decrease Final this compound Concentration: The most straightforward approach is to lower the final working concentration of this compound in your assay.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, increasing the final percentage of DMSO may help keep the compound in solution. However, be mindful that high concentrations of DMSO can have off-target effects in biological assays. It is advisable to keep the final DMSO concentration below 1%, and for some sensitive applications like in vivo studies in nude mice, below 2%.[5]
-
Use of Co-solvents: For challenging compounds, a combination of solvents can be effective. An in vivo formulation for a similar compound, G12Si-5, utilizes a mixture of DMSO, PEG300, and Tween 80.[5] This strategy can be adapted for in vitro assays.
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If this compound has acidic or basic functional groups, adjusting the pH of your aqueous buffer (if experimentally permissible) might improve its solubility.[4]
-
Inclusion of Detergents: Non-ionic detergents like Tween-20 or Tween-80 can help to solubilize hydrophobic compounds.[6] It is recommended to test a range of detergent concentrations to find the optimal balance between solubility and potential interference with your assay.
Data Presentation
Table 1: Recommended Solvents for this compound Stock and Working Solutions
| Solvent/Reagent | Recommended Use | Typical Concentration Range | Notes |
| DMSO | Primary solvent for high-concentration stock solutions | 10 - 50 mM | Ensure the final concentration in aqueous buffer is as low as possible (ideally <1%) to avoid solvent-induced artifacts in biological assays.[5][7] |
| PEG300/PEG400 | Co-solvent for improving solubility in aqueous media | 5 - 30% (in final formulation) | Often used in combination with other solvents for in vivo and in vitro formulations.[5] |
| Tween 80/Tween 20 | Non-ionic detergent to prevent precipitation | 0.01 - 1% (in final buffer) | Can aid in solubilizing highly hydrophobic compounds.[5][6] It is crucial to verify that the detergent does not interfere with the experimental assay. |
| Ethanol | Alternative organic solvent | 10 - 50 mM (for stock) | Can be used as an alternative to DMSO, but may be more volatile and have different effects on biological systems. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculating Solvent Volume: Calculate the required volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Agitation: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Gentle Warming (Optional): If the compound does not fully dissolve, warm the solution briefly in a 37°C water bath and vortex again.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in low-retention tubes. Store the aliquots at -20°C or -80°C.[4]
Protocol 2: Serial Dilution and Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in 100% DMSO to a more manageable concentration (e.g., 1 mM).
-
Final Dilution into Aqueous Buffer: Add the required volume of the this compound stock (or intermediate dilution) to your pre-warmed (if applicable) aqueous experimental buffer. Crucially, add the this compound solution to the buffer while vortexing the buffer to ensure rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation or cloudiness. If precipitation is observed, refer to the troubleshooting strategies outlined in the FAQs.
Mandatory Visualizations
References
Technical Support Center: Optimizing G12Si-2 Concentration for Effective Negative Control
Welcome to the technical support center for the effective use of G12Si-2 as a negative control in your research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a negative control?
A1: this compound is an analog of G12Si-1, a covalent inhibitor of the K-Ras(G12S) mutant protein. This compound is designed to be structurally similar to G12Si-1 but lacks the reactive group that allows for covalent bond formation with the serine residue at position 12 of the K-Ras(G12S) protein.[1][2] Consequently, this compound does not inhibit K-Ras(G12S) and serves as an ideal negative control to ensure that the observed effects of G12Si-1 are due to its specific covalent modification of the target and not due to non-specific or off-target effects of the chemical scaffold.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: Based on the initial characterization, a concentration of 10 µM has been used in biochemical assays to confirm its lack of covalent modification of K-Ras(G12S) protein.[2] For cell-based assays, it is recommended to use this compound at the same concentration as the active compound, G12Si-1, to ensure a direct comparison. A typical starting concentration for small molecule inhibitors in cellular assays ranges from 1 to 10 µM. However, the optimal concentration should be determined empirically for your specific cell line and assay conditions.
Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A3: It is crucial to perform a dose-response experiment to determine the highest concentration of this compound that does not induce cytotoxicity or other non-specific effects in your experimental system. This can be achieved by performing a cell viability assay.
Q4: What are potential off-target effects of this compound, and how can I control for them?
A4: While this compound is designed as an inactive control, it is good practice to be aware of potential off-target effects, especially at high concentrations. Off-target effects can manifest as unexpected changes in cell morphology, proliferation, or signaling pathways unrelated to K-Ras. To mitigate this, it is essential to:
-
Perform a thorough dose-response analysis to identify a non-toxic working concentration.
-
Include a vehicle-only (e.g., DMSO) control in all experiments.
-
Visually inspect cells for any morphological changes upon treatment with this compound.
-
If unexpected results are observed, consider performing broader off-target screening or using an alternative negative control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular effects observed with this compound treatment (e.g., decreased cell viability, morphological changes). | The concentration of this compound may be too high, leading to off-target toxicity. | Perform a dose-response cytotoxicity assay to determine the maximum non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| The vehicle (e.g., DMSO) concentration is too high. | Ensure the final concentration of the vehicle is consistent across all treatment groups (including vehicle-only controls) and is at a level known to be non-toxic to your cells (typically ≤ 0.1%). | |
| Contamination of the this compound stock solution. | Prepare a fresh stock solution of this compound from a reliable source. | |
| No difference is observed between the G12Si-1 (active compound) and this compound (negative control) treated groups. | The active compound (G12Si-1) is not potent in the chosen cell line or assay. | Confirm the activity of G12Si-1 in a well-characterized K-Ras(G12S)-dependent cell line. |
| The experimental readout is not sensitive enough to detect the effects of G12Si-1. | Optimize the assay conditions, such as incubation time or the sensitivity of the detection method. | |
| The concentration of both compounds is too low to elicit a response. | Perform a dose-response experiment for G12Si-1 to determine its effective concentration range. Use this compound at the same concentrations. | |
| High background signal in the assay, obscuring the difference between controls and treated samples. | Non-specific binding of detection antibodies or reagents. | Optimize blocking and washing steps in your protocol (e.g., for Western blotting or immunofluorescence). |
| Autofluorescence of the compound or cells. | If using a fluorescence-based assay, measure the background fluorescence of this compound alone and subtract it from the experimental readings. |
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of this compound using a Cell Viability Assay
This protocol outlines a method to assess the cytotoxicity of this compound and determine the optimal concentration for use as a negative control.
Materials:
-
K-Ras(G12S) mutant and K-Ras wild-type cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Treatment: Add the diluted this compound and vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (set to 100% viability). Plot the cell viability against the log of the this compound concentration to determine the concentration at which no significant decrease in viability is observed. This will be your maximum non-toxic concentration.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) in K-Ras(G12S) cells (Mean ± SD) | Cell Viability (%) in K-Ras(WT) cells (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | 101 ± 4.9 | 99 ± 5.1 |
| 0.5 | 98 ± 5.5 | 102 ± 4.5 |
| 1 | 99 ± 4.7 | 98 ± 5.3 |
| 5 | 97 ± 6.1 | 96 ± 4.9 |
| 10 | 95 ± 5.8 | 94 ± 5.6 |
| 25 | 85 ± 7.2 | 88 ± 6.4 |
| 50 | 60 ± 8.1 | 65 ± 7.9 |
| 100 | 35 ± 6.9 | 40 ± 7.1 |
Note: The data above is hypothetical and for illustrative purposes only.
Protocol 2: Assessing K-Ras(G12S) Signaling Inhibition using Western Blot for Phospho-ERK
This protocol describes how to use this compound as a negative control when evaluating the effect of G12Si-1 on the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK.
Materials:
-
K-Ras(G12S) mutant cell line
-
G12Si-1 and this compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed K-Ras(G12S) cells and grow to 70-80% confluency. Treat the cells with G12Si-1 (at its effective concentration), this compound (at the same concentration as G12Si-1, confirmed to be non-toxic), and a vehicle control for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, t-ERK, and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal for each sample.
Data Presentation:
| Treatment | Concentration (µM) | Normalized p-ERK/t-ERK Ratio (Arbitrary Units) |
| Vehicle | - | 1.00 |
| G12Si-1 | 10 | 0.25 |
| This compound | 10 | 0.98 |
Note: The data above is hypothetical and for illustrative purposes only.
Visualizations
Caption: K-Ras(G12S) Signaling Pathway and Inhibition.
References
How to minimize off-target effects of G12Si-2 in cellular experiments
Welcome to the Technical Support Center for KRAS Inhibitor Cellular Experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize and identify off-target effects, ensuring data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What is G12Si-2 and what is its primary role in cellular experiments?
This compound is an analog of the KRAS G12S inhibitor G12Si-1 and is designed as a negative control tool .[1] It is not a covalent inhibitor of the K-Ras G12S mutant.[1] Its purpose is to help researchers distinguish between the specific, on-target effects of an active inhibitor (like G12Si-5) and non-specific or off-target effects caused by the chemical scaffold itself. In an ideal experiment, the active inhibitor will show a biological effect, while this compound will not.
Q2: What are the common causes of off-target effects with covalent KRAS inhibitors?
Off-target effects can arise from several sources:
-
Non-selective Covalent Binding: The covalent nature of many KRAS inhibitors can lead to interactions with cysteine residues on other proteins besides the intended target.[2]
-
High Concentrations: Many inhibitors show off-target effects at concentrations above a certain selectivity threshold, leading to the inhibition of wild-type KRAS or other unrelated proteins.[2][3] This can result in RAS-independent toxicity.[3][4]
-
Complex Biological Cascades: Inhibition of KRAS can trigger feedback loops and activate parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, which can complicate the interpretation of results.[2]
Q3: How do I design an experiment to differentiate between on-target and off-target effects?
A well-designed experiment should include a multi-pronged approach to validate that the observed effects are due to the specific inhibition of the intended target.
Experimental Design Logic for On-Target vs. Off-Target Validation
Caption: Logic diagram for designing experiments to validate on-target effects.
Key components of a robust experimental design include:
-
Proper Controls: Use a panel of cell lines including those with the target mutation (e.g., KRAS G12S), wild-type KRAS, and other oncogenic mutations (e.g., BRAF V600E) to assess selectivity.[5]
-
Negative Control Compound: Always include a negative control like this compound alongside the active inhibitor and a vehicle control (e.g., DMSO).
-
Dose-Response Analysis: Perform a dose-response study to identify a concentration window that maximizes on-target effects while minimizing off-target toxicity.
-
Target Engagement Assays: Directly measure if the drug is binding to its intended target in the cell.[6][7]
Q4: How can I confirm that my inhibitor is engaging its target, KRAS?
Target engagement can be confirmed using several methods:
-
Western Blotting: Measure the phosphorylation status of downstream effectors like ERK.[3] A potent on-target inhibitor should reduce p-ERK levels in KRAS-mutant cells but not in wild-type cells.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.[5][7]
-
Bioluminescence Resonance Energy Transfer (BRET): BRET-based assays can be developed to directly query the biophysical engagement of small molecules with KRAS in living cells.[3][4]
-
Co-immunoprecipitation (Co-IP): Assess whether the inhibitor blocks the interaction between KRAS and its downstream effectors, such as RAF1.
Troubleshooting Guide
Problem: High toxicity or cell death is observed in wild-type (WT) control cell lines.
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor concentration is too high. | Perform a dose-response curve on both mutant and WT cell lines. Determine the IC50 for both. | Covalent inhibitors often have a selectivity threshold above which they inhibit WT cells.[2] Operating below this threshold is critical. |
| Off-target covalent modification. | Run the experiment with the negative control this compound at the same concentration. | If this compound also causes toxicity, the effect is likely due to the chemical scaffold and not on-target inhibition. |
| Solvent (e.g., DMSO) toxicity. | Run a vehicle-only control at the highest concentration used for the inhibitor. | High concentrations of solvents can be toxic to cells.[8] |
| Contamination. | Test cell cultures for mycoplasma contamination. | Contamination can sensitize cells to stress and chemical treatments.[8] |
Problem: The inhibitor shows a weaker-than-expected effect on the target KRAS-mutant cell line.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Cell Culture Conditions. | Ensure cell passage number is low, and cells are seeded at a density that keeps them in the exponential growth phase during the experiment.[9][10] | Cell health and density significantly impact drug response.[9] Over-confluent or sparse cultures can yield inconsistent results.[9] |
| Inhibitor Degradation. | Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot stocks to minimize freeze-thaw cycles. | The stability of the inhibitor in solution is critical for its efficacy.[9] |
| Rapid Signal Reactivation. | Perform a time-course experiment (e.g., 2, 6, 24, 48 hours) and measure p-ERK levels at each time point. | KRAS signaling can reactivate within 24-72 hours of treatment due to feedback mechanisms, which may mask the inhibitor's initial effect.[2] |
| Assay Interference. | Use an orthogonal assay to confirm the result. For example, if a viability assay shows a weak effect, confirm with a Western blot for p-ERK. | Different assays measure different biological endpoints and can have unique sources of interference. |
Experimental Protocols
Protocol 1: Western Blot for Downstream KRAS Signaling (p-ERK/Total ERK)
This protocol is used to assess the on-target activity of a KRAS inhibitor by measuring the phosphorylation of a key downstream effector, ERK.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize bands using a chemiluminescence imager.
-
Quantify band intensities and normalize the p-ERK signal to the total ERK signal.[9]
-
KRAS Signaling Pathway and Point of Inhibition
Caption: The KRAS signaling cascade and the mechanism of action for KRAS G12S inhibitors.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of cell viability to assess the cytotoxic or cytostatic effects of the inhibitor.
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the active inhibitor and negative control.
-
Add the compounds to the wells. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Incubate for a desired period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background luminescence (medium-only wells) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data to generate dose-response curves and calculate IC50 values.
-
Protocol 3: Using this compound as a Negative Control
To validate that an observed effect is specific to on-target KRAS inhibition, this compound should be used in parallel with the active inhibitor in all cellular assays.
-
Preparation: Prepare this compound in the same solvent and at the exact same concentrations as the active inhibitor being tested.
-
Application: In every experiment (e.g., Western blot, viability assay), include a treatment arm with this compound.
-
Interpretation:
-
Ideal Outcome: The active inhibitor shows a dose-dependent effect (e.g., decreased p-ERK, reduced viability) in the KRAS-mutant line, while this compound and the vehicle control show no effect. This strongly suggests the effect is on-target.
-
Troubleshooting Outcome: If both the active inhibitor and this compound produce a similar effect, the observed cellular response is likely an off-target effect related to the chemical structure common to both compounds, and not due to specific KRAS inhibition.
-
Workflow for Minimizing Off-Target Effects
Caption: Recommended experimental workflow to confirm on-target activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of cell active macrocyclic peptides with on-target inhibition of KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Assessment of the Target Engagement of a KRAS G12C Inhibitor in Formalin-Fixed Paraffin-Embedded Tumor Tissues Using Immunoaffinity Capture 2D-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing G12Si-2 degradation and stability in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G12Si-2, particularly in the context of long-term experiments where compound stability and degradation are critical concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
A1: this compound is an analog of the K-Ras(G12S) covalent inhibitor, G12Si-1. It is designed as a negative control tool for experiments involving G12Si-1 and other related covalent inhibitors.[1][2] Unlike its active counterparts, this compound is not a covalent inhibitor of the G12S mutant of K-Ras.[1][2] Its primary function is to help researchers distinguish between the specific effects of K-Ras(G12S) inhibition and any potential off-target or non-specific effects of the compound scaffold.
Q2: How should this compound be stored to ensure its stability?
A2: For long-term stability, this compound should be stored as a solid powder at -20°C for up to 12 months, or at 4°C for up to 6 months. If prepared in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months.[3] It is recommended to follow the specific storage conditions provided on the Certificate of Analysis that accompanies the compound.[1][2]
Q3: What solvents are recommended for reconstituting this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For example, a 10 mM solution in DMSO can be prepared.[3] When preparing solutions for cellular assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be stable in aqueous buffers used for in vitro assays?
A4: this compound and its analogs contain a β-lactone moiety, which is a reactive electrophile.[4][5] This reactive group can be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH or elevated temperatures. Therefore, it is advisable to prepare fresh dilutions of this compound in aqueous buffers immediately before use and to minimize the time the compound spends in aqueous solution during long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results in cellular assays. | This compound Degradation: The compound may be degrading in the cell culture medium over the course of a long-term experiment. | 1. Minimize Incubation Time: If possible, design experiments with shorter incubation times. 2. Replenish Compound: For longer experiments, consider replacing the medium with freshly diluted this compound at regular intervals. 3. Perform Stability Check: Assess the stability of this compound in your specific cell culture medium over the experimental timeframe using HPLC or LC-MS. |
| Loss of compound activity over time. | Improper Storage: The solid compound or stock solution may have degraded due to incorrect storage conditions. | 1. Verify Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for solid, -80°C for DMSO stock).[3] 2. Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid compound. 3. Aliquot Stocks: Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| High background signal or off-target effects. | Non-specific Reactivity: Although designed as a negative control, the reactive warhead could potentially interact with other cellular components. | 1. Include Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to assess baseline cellular responses. 2. Titrate Concentration: Use the lowest effective concentration of this compound to minimize potential off-target effects. 3. Compare with Active Compound: Directly compare the effects of this compound with an active covalent inhibitor like G12Si-5 to confirm that the observed effects are specific to the inhibition of K-Ras(G12S).[3][5] |
| Precipitation of the compound in aqueous buffer. | Poor Solubility: this compound may have limited solubility in aqueous solutions, leading to precipitation. | 1. Check Final Concentration: Ensure the final concentration of this compound in the aqueous buffer does not exceed its solubility limit. 2. Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween-20, to improve solubility, but first, verify its compatibility with your assay. 3. Vortex Thoroughly: Ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous buffer. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under various conditions to guide experimental design. Actual stability should be determined empirically under your specific experimental conditions.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration (mM) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| DMSO | 10 | >99 | 98 | 96 |
| Ethanol | 10 | 98 | 95 | 90 |
| PBS (pH 7.4) | 1 | 90 | 75 | 50 |
Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer | pH | Purity after 1 hour (%) | Purity after 6 hours (%) | Purity after 24 hours (%) |
| PBS | 7.4 | 98 | 92 | 80 |
| Tris | 8.0 | 95 | 85 | 65 |
| Acetate | 5.0 | 99 | 97 | 90 |
Experimental Protocols
Protocol 1: Assessing this compound Stability using HPLC
Objective: To determine the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC system with a UV detector and a suitable C18 column
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the desired experimental buffer.
-
Immediately inject a sample of the freshly prepared solution (t=0) into the HPLC system to obtain the initial peak area.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the incubated solution into the HPLC.
-
Monitor the decrease in the peak area of the parent this compound compound over time. The appearance of new peaks may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Visualizations
Caption: K-Ras(G12S) signaling pathway and points of intervention.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. G12Si-5 | K-Ras(G12S) inhibitor | Probechem Biochemicals [probechem.com]
- 4. Chemical acylation of an acquired serine suppresses oncogenic signaling of K-Ras(G12S) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Interpreting unexpected cellular phenotypes with G12Si-2 treatment
Disclaimer: The compound "G12Si-2" is understood to be a designation for a selective KRAS G12S inhibitor. As public information on a compound with this specific name is unavailable, this guide is based on the established principles of targeting KRAS G12S and the known behaviors of similar covalent inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as a highly selective, covalent inhibitor of the KRAS G12S mutant protein. It is expected to bind to the serine residue at position 12, locking the KRAS protein in its inactive, GDP-bound state.[1][2] This prevents downstream signaling through critical oncogenic pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, thereby inhibiting cancer cell proliferation and promoting apoptosis.[3][4]
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound should exhibit the highest potency in cancer cell lines harboring the specific KRAS G12S mutation. Its efficacy will be significantly lower in cell lines with wild-type KRAS or other KRAS mutations (e.g., G12C, G12D, G12V). Verification of the KRAS mutation status of your cell lines via sequencing is a critical first step.
Q3: How quickly should I expect to see an effect on downstream signaling?
A3: Inhibition of downstream signaling, such as the phosphorylation of ERK (p-ERK), can typically be observed within 1 to 4 hours of treatment. The exact timing can vary based on the cell line, culture conditions, and the concentration of this compound used.
Q4: What are the appropriate negative and positive controls for my experiments?
A4:
-
Negative Controls: Use a vehicle control (e.g., DMSO) and a KRAS wild-type cell line of the same tissue origin to demonstrate that the observed effects are not due to the solvent and are specific to the KRAS G12S mutation.
-
Positive Controls: A well-characterized KRAS G12S mutant cell line known to be sensitive to KRAS inhibition should be used. For signaling studies (e.g., Western Blot), untreated or vehicle-treated KRAS G12S cells serve as a positive control for baseline pathway activity.
Q5: Can this compound be combined with other therapies?
A5: Yes, combination therapies are a promising strategy. Combining this compound with inhibitors of other signaling pathways (e.g., EGFR, SHP2, or mTOR inhibitors) may overcome adaptive resistance mechanisms and enhance anti-tumor activity.[3][5] Preclinical studies suggest that combining KRAS inhibitors with immunotherapy could also be beneficial.[3][6]
Troubleshooting Unexpected Phenotypes
This section addresses unexpected experimental outcomes. For each issue, potential causes are listed, and a logical troubleshooting workflow is provided.
Issue 1: Reduced or No Inhibition of Cell Viability in a KRAS G12S-mutant Cell Line
Your cell viability assay (e.g., CellTiter-Glo, MTT) shows minimal or no dose-dependent decrease in viability after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Incorrect KRAS Genotype | 1. Re-verify the KRAS G12S mutation status of your cell line batch using sequencing. |
| Suboptimal Assay Conditions | 1. Confirm the viability of untreated cells. 2. Optimize the treatment duration (e.g., extend from 72h to 96h or 120h). 3. Ensure the assay readout is within the linear range of the instrument. |
| Rapid Drug Degradation | 1. Check the stability of this compound in your specific cell culture medium. 2. Consider replenishing the medium with fresh compound every 48-72 hours. |
| Intrinsic Resistance | 1. Analyze baseline protein expression of key signaling pathways (MAPK, PI3K). Co-occurring mutations in tumor suppressor genes may confer resistance.[7] 2. Investigate potential bypass signaling pathways (e.g., activation of receptor tyrosine kinases). |
| Acquired Resistance | 1. If working with a previously treated culture, resistance may have developed.[8] 2. Analyze for amplification of the KRAS G12S allele or new mutations in downstream effectors like MEK1/2.[1][9] |
Issue 2: Paradoxical Activation of the MAPK Pathway
You observe an increase, rather than a decrease, in phosphorylated ERK (p-ERK) at certain concentrations or time points after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Feedback Loop Activation | 1. Inhibition of KRAS can sometimes relieve negative feedback loops, leading to upstream signaling reactivation (e.g., via EGFR or other RTKs).[1] 2. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to observe the dynamics of p-ERK. 3. Test for reactivation of upstream RTKs by Western blot. |
| RAF Dimerization | 1. In cells with wild-type BRAF, some kinase inhibitors can paradoxically promote RAF dimerization and activate the MAPK pathway.[10][11][12][13] This is a known phenomenon with certain RAF inhibitors.[14] 2. Co-treat with a MEK inhibitor to see if the paradoxical activation is blocked. |
| Cell Line-Specific Context | 1. This effect can be highly context-dependent. Test this compound in a different KRAS G12S cell line to see if the phenotype is conserved. |
Issue 3: Unexpected Changes in Cell Morphology or Adhesion
Cells treated with this compound exhibit significant changes in morphology (e.g., rounding up, becoming more mesenchymal) or detach from the culture plate.
| Potential Cause | Troubleshooting Steps |
| Cytoskeletal Reorganization | 1. KRAS signaling is linked to the regulation of the actin cytoskeleton. Inhibition can lead to morphological changes. 2. Stain for F-actin (using Phalloidin) and vinculin to visualize focal adhesions and the cytoskeleton via immunofluorescence. |
| Induction of Anoikis | 1. Detachment followed by cell death may indicate anoikis, a form of apoptosis induced by loss of cell-matrix interaction. 2. Collect both adherent and floating cells for viability and apoptosis assays (e.g., Annexin V/PI staining) to quantify cell death. |
| Epithelial-Mesenchymal Transition (EMT) | 1. In some contexts, pathway inhibition can induce EMT-like phenotypes. 2. Perform Western blot or qPCR for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin, Snail/Slug). |
Troubleshooting Workflow Diagram
A logical workflow for troubleshooting common unexpected phenotypes.
Experimental Protocols
Protocol 1: Western Blot for MAPK/PI3K Pathway Analysis
This protocol details how to assess the phosphorylation status of key signaling proteins following this compound treatment.[15][16][17]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Allow them to adhere and grow to 70-80% confluency. Treat with desired concentrations of this compound (and vehicle control) for the specified time (e.g., 4 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel.[15] Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane 3 times with TBST. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. Wash 3 times with TBST.
-
Imaging: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed using software like ImageJ.
Protocol 2: Cell Viability Assay (Luminescent ATP Assay)
This protocol uses a luminescent-based assay (e.g., CellTiter-Glo®) to quantify ATP as an indicator of metabolically active, viable cells.[18]
Materials:
-
KRAS G12S mutant and wild-type cells.
-
Opaque-walled 96-well plates suitable for luminescence.
-
This compound stock solution.
-
Luminescent ATP assay reagent (e.g., CellTiter-Glo®).
-
Luminometer plate reader.
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Include wells for "no-cell" background control.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the plate and the luminescent assay reagent to room temperature for approximately 30 minutes.
-
Signal Development: Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL). Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all experimental wells. Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the results as percent viability versus log[this compound] concentration and calculate the IC50 value using non-linear regression.
Experimental Workflow Diagram
A generalized workflow for testing the effects of this compound.
Signaling Pathway Diagram
KRAS Signaling and Point of Inhibition
This compound traps KRAS G12S in an inactive state, blocking downstream signaling.
References
- 1. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 6. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study Identifies Mutations That May Be Associated With Poor Outcomes in Patients With NSCLC Treated With KRAS G12C Inhibitors - The ASCO Post [ascopost.com]
- 8. When Targeted Therapy Stops Working | LCFA [lcfamerica.org]
- 9. azolifesciences.com [azolifesciences.com]
- 10. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 13. RAF inhibitors activate the MAPK pathway by relieving inhibitory autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.com]
G12Si-2 Technical Support Center: Ensuring Purity and Validating Inactivity
Welcome to the technical support center for G12Si-2. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality of this compound and its proper use as a negative control in experiments targeting the K-Ras(G12S) mutant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
A1: this compound is a small molecule that is a regioisomer and analog of the K-Ras(G12S) covalent inhibitor, G12Si-1.[1] It is designed and used as a negative control in experiments studying K-Ras(G12S) signaling.[1] Unlike active inhibitors, this compound is not expected to covalently bind to the serine-12 residue of the K-Ras(G12S) mutant protein or inhibit its downstream signaling pathways.[1][2] Its purpose is to help researchers confirm that the observed effects of active compounds are specific to the intended target and not due to off-target or non-specific effects of the chemical scaffold.
Q2: How do I confirm the purity of my this compound sample?
A2: The purity of this compound should be assessed using standard analytical chemistry techniques. The recommended methods are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For a detailed structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is advised. Purity should ideally be above 95% to ensure that any observed biological effects (or lack thereof) are not due to impurities.
Q3: What is the expected "activity" of this compound?
A3: As a negative control, the expected "activity" of this compound is a lack of significant biological effect on the K-Ras(G12S) signaling pathway. Specifically, it should not covalently modify the K-Ras(G12S) protein, and it should not suppress the phosphorylation of downstream effectors like ERK.[2]
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C for short-term use. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected inhibition of K-Ras(G12S) signaling (e.g., reduced p-ERK levels) with this compound treatment. | 1. Sample Contamination or Degradation: The this compound sample may be contaminated with an active inhibitor or may have degraded into an active species. 2. High Concentration: The concentration of this compound used may be too high, leading to off-target effects. 3. Cell Line Specificity: The observed effect might be specific to the cell line being used and not related to K-Ras(G12S) inhibition. | 1. Verify Purity: Re-analyze the purity of the this compound stock using HPLC or LC-MS. If purity is compromised, obtain a new, validated batch. 2. Titration Experiment: Perform a dose-response experiment to determine if the effect is concentration-dependent. Compare with the dose-response of a known active inhibitor. 3. Use Control Cell Lines: Test this compound in cell lines that do not harbor the KRAS G12S mutation (e.g., wild-type KRAS or other KRAS mutants) to check for non-specific effects.[2][3] |
| Inconsistent results between experiments. | 1. Stock Solution Instability: this compound in solution may not be stable over long periods or with multiple freeze-thaw cycles. 2. Experimental Variability: Inconsistent cell densities, incubation times, or reagent concentrations. | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound from a solid powder for each experiment. 2. Standardize Protocol: Ensure all experimental parameters are kept consistent. Refer to the detailed experimental protocols below. |
| Difficulty in dissolving this compound. | Poor Solubility: The compound may have limited solubility in the chosen solvent. | Use Appropriate Solvent: Ensure DMSO of appropriate grade is used. Gentle warming and vortexing can aid dissolution. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related compounds.
| Parameter | This compound (Negative Control) | G12Si-5 (Active Inhibitor) | Notes |
| Recommended Purity | >95% | >95% | Assessed by HPLC/LC-MS. |
| Covalent Modification of K-Ras(G12S) | No significant modification observed.[2] | Time-dependent covalent modification observed. | Assessed by whole-protein mass spectrometry. |
| Effect on p-ERK Levels in K-Ras(G12S) cells | No significant reduction.[2] | Dose-dependent reduction.[3] | Assessed by immunoblotting. |
| Typical Concentration for Cell-Based Assays | 1-10 µM | 1-10 µM | Concentration should be optimized for each cell line. |
Key Experimental Protocols
Protocol 1: Assessment of this compound Purity by HPLC
-
Preparation of Standard: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Mobile Phase: Prepare an appropriate mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
HPLC Column: Use a C18 reverse-phase column.
-
Injection and Elution: Inject 10 µL of the sample and run a gradient elution program.
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance.
-
Analysis: The purity is calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Analysis of Covalent Modification of K-Ras(G12S) by Mass Spectrometry
-
Protein Incubation: Incubate recombinant K-Ras(G12S) protein with this compound (e.g., at a 1:10 molar ratio) at room temperature. Take time points (e.g., 0, 1, 2, 4 hours).
-
Sample Preparation: Quench the reaction and desalt the protein sample.
-
Mass Spectrometry: Analyze the protein sample using an electrospray ionization mass spectrometer to determine the molecular weight of the protein.
-
Data Interpretation: A lack of a mass shift corresponding to the addition of the this compound molecule indicates no covalent binding. Compare this with a positive control (e.g., G12Si-5) which should show a time-dependent increase in the mass of the protein.[4]
Protocol 3: Immunoblotting for p-ERK Inhibition
-
Cell Culture and Treatment: Plate K-Ras(G12S) mutant cells (e.g., A549) and allow them to adhere. Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours). Include a vehicle control (DMSO) and a positive control (an active inhibitor like G12Si-5).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control). Subsequently, incubate with appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. No significant change in the p-ERK/total ERK ratio is expected for this compound.[3][4]
Visualizations
References
How to account for G12Si-2 effects on cell viability assays
This technical support center provides guidance for researchers using G12S-2, a compound related to the study of K-Ras(G12S) mutant cancer cells, in conjunction with common cell viability assays. Here, you will find answers to frequently asked questions, troubleshooting strategies for common experimental issues, detailed protocols, and visual guides to aid in your research.
Frequently Asked Questions (FAQs)
Q1: What is G12Si-2 and what is its expected effect in experiments?
A1: this compound is a regioisomer of G12Si-1, a compound designed to target the K-Ras(G12S) mutation. Unlike its active counterparts, such as G12Si-5, which covalently binds to the mutant serine-12 residue and suppresses downstream signaling, this compound has been shown to not form a covalent adduct with K-Ras(G12S).[1][2] For this reason, this compound is often used as a negative control in experiments to distinguish the specific effects of K-Ras(G12S) inhibition from off-target or compound-specific effects.
Q2: How does the K-Ras(G12S) mutation affect cell metabolism?
A2: The K-Ras(G12S) mutation, like other activating KRAS mutations, leads to constitutive activation of downstream signaling pathways, most notably the MAPK and PI3K-AKT pathways. This sustained signaling reprograms cellular metabolism to support rapid proliferation and survival.[3][4] Key metabolic changes include:
-
Increased Glycolysis: KRAS-mutant cells exhibit elevated glucose uptake and a higher rate of glycolysis, even in the presence of oxygen (the Warburg effect).[5][6][7]
-
Altered Mitochondrial Metabolism: While highly glycolytic, these cells also rely on active mitochondrial metabolism, particularly glutamine catabolism, to supply intermediates for biosynthesis and to manage oxidative stress.[8]
-
Redox State Alterations: To counteract the increased production of reactive oxygen species (ROS) from altered metabolism, KRAS-mutant cells upregulate antioxidant pathways.[9]
These metabolic shifts are critical to consider, as many cell viability assays are based on measuring metabolic activity.
Q3: Why might I see different results for cell viability when using an MTT assay versus a CellTiter-Glo® assay for K-Ras(G12S) mutant cells?
A3: Discrepancies between MTT and CellTiter-Glo® assays often arise because they measure different aspects of cell metabolism, which can be affected differently by the K-Ras(G12S) mutation.
-
MTT assays measure the activity of mitochondrial dehydrogenases, which reduce the MTT tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® assays quantify the amount of ATP present, which reflects the overall energy status of the cell population.[10][11]
Given that K-Ras(G12S) mutations can shift the balance between glycolysis and oxidative phosphorylation, the rate of mitochondrial dehydrogenase activity (measured by MTT) may not correlate perfectly with total ATP levels (measured by CellTiter-Glo®).
Q4: Can the this compound compound itself interfere with my cell viability assay?
A4: Yes, it is possible. Small molecules can interfere with viability assays through chemical interactions with the assay reagents, independent of any biological effect on the cells.[12][13][14] For example, compounds with reducing properties (e.g., containing thiol groups) can directly reduce MTT to formazan, leading to a false-positive signal for cell viability.[13][15] It is crucial to run cell-free controls containing the this compound compound and the assay reagents to test for such interference.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background in MTT/Resazurin assay with this compound, even in wells without cells. | Direct chemical reduction of the assay reagent by this compound. | 1. Run a cell-free control plate with this compound at all tested concentrations in media. 2. If interference is observed, subtract the background absorbance from your experimental wells. 3. Consider using an alternative assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[12] |
| IC50 values for an active G12S inhibitor (e.g., G12Si-5) are inconsistent between experiments. | Variability in cell health, seeding density, or compound stability. | 1. Ensure cells are in a consistent, low passage number and are healthy at the time of seeding. 2. Optimize and strictly control the initial cell seeding density.[16] 3. Prepare fresh serial dilutions of the compound for each experiment from a validated stock.[16] |
| K-Ras(G12S) mutant cells show unexpectedly high viability in the MTT assay compared to wild-type cells, even without treatment. | Metabolic reprogramming in G12S mutant cells leads to higher basal mitochondrial reductase activity. | 1. This may reflect the inherent metabolic state of the cells. 2. Normalize the results to an untreated control for each cell line independently. 3. Validate the finding with an orthogonal assay, such as a direct cell count or an ATP-based assay, to confirm if the result reflects a true difference in cell number. |
| CellTiter-Glo® signal is lower than expected across all conditions. | Suboptimal lysis of cells, presence of ATPases, or incorrect reagent handling. | 1. Ensure the plate is equilibrated to room temperature for ~30 minutes before adding the reagent.[17] 2. After adding the reagent, mix thoroughly on an orbital shaker for 2 minutes to ensure complete cell lysis.[17] 3. Use a reagent, like CellTiter-Glo®, that contains inhibitors for ATPases released during cell lysis.[10] |
Data Presentation
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Parameter Measured | Potential G12S-Related Considerations |
| MTT / MTS | Tetrazolium salt reduction by cellular dehydrogenases. | Mitochondrial metabolic activity. | Enhanced glycolytic state might alter the ratio of mitochondrial activity to cell number.[5][6] |
| Resazurin (alamarBlue®) | Reduction of resazurin to fluorescent resorufin. | General metabolic activity. | Similar to MTT, readout is dependent on the overall reductive state of the cell. |
| CellTiter-Glo® | Luciferase-based detection of ATP. | Total intracellular ATP levels. | Provides a measure of energy status, which may be a more stable indicator than specific enzyme activities in metabolically reprogrammed cells.[10][11] |
| Crystal Violet | Staining of DNA in adherent cells. | Total cell biomass / number. | Measures cell number directly but is an endpoint assay and can be less sensitive. |
Table 2: Example IC50 Data for a K-Ras(G12S) Inhibitor
The following data are representative and intended for illustrative purposes.
| Cell Line | K-Ras Status | Assay Used | IC50 (µM) for G12Si-5 |
| A549 | G12S | MTT | 1.5 |
| A549 | G12S | CellTiter-Glo® | 1.2 |
| HCT116 | G13D | CellTiter-Glo® | > 50 |
| HEK293T | Wild-Type | CellTiter-Glo® | > 50 |
Visual Guides
Signaling and Experimental Workflow Diagrams
Caption: K-Ras(G12S) signaling pathway leading to metabolic reprogramming.
Caption: Troubleshooting workflow for cell viability assays with small molecules.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed 2,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of culture medium. Include wells with medium only for a blank control. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and any active compounds in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Cell-Free Control: In a separate plate without cells, add medium and all concentrations of your compounds to test for direct MTT reduction.
-
Incubation: Incubate both plates for the desired treatment period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the average absorbance of the cell-free, compound-containing wells from your experimental wells before calculating cell viability relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed 1,000-5,000 cells per well in a 96-well white, flat-bottom plate in 100 µL of culture medium. White plates are required to maximize the luminescent signal.
-
Compound Treatment: Prepare and add compounds as described in the MTT protocol.
-
Cell-Free Control: Prepare a parallel cell-free plate to check if compounds affect the luciferase enzyme or ATP stability.
-
Incubation: Incubate plates for the desired treatment period.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the assay plates to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Check the cell-free plate for any signal quenching or enhancement. Correct the data if necessary before calculating cell viability relative to the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | KRAS-Driven Metabolic Rewiring Reveals Novel Actionable Targets in Cancer [frontiersin.org]
- 4. Targeting metabolic reprogramming in KRAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutant Kras copy number defines metabolic reprogramming and therapeutic susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. K-ras(G12V) transformation leads to mitochondrial dysfunction and a metabolic switch from oxidative phosphorylation to glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting KRAS: from metabolic regulation to cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial metabolism and ROS generation are essential for Kras-mediated tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12D mutation eliminates reactive oxygen species through the Nrf2/CSE/H 2S axis and contributes to pancreatic cancer growth : Nrf2/CSE/H 2S axis decreases ROS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
Technical Support Center: Optimizing In Vivo Xenograft Studies for KRAS G1t2S Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on designing and executing in vivo xenograft studies for KRAS G12S inhibitors. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12S inhibitors?
A1: KRAS is a protein that acts as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth and division.[1][2] Mutations in the KRAS gene, such as G12S, can lock the protein in a perpetually active state, leading to uncontrolled cell proliferation and tumor formation.[1][3] KRAS G12S inhibitors are designed to specifically target this mutant protein. Covalent inhibitors, for instance, form an irreversible bond with the serine residue at position 12, disrupting its ability to send pro-growth signals.[4][5] This blocks downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, thereby inhibiting cancer cell survival and proliferation.[1][3]
Q2: How do I select the appropriate cell line for my KRAS G12S xenograft study?
A2: The choice of cell line is critical for a successful study. Key considerations include:
-
KRAS G12S Mutation Status: Confirm that the cell line harbors the specific KRAS G12S mutation.
-
Tumorigenicity: Select a cell line with a documented ability to form tumors in immunocompromised mice.
-
Growth Characteristics: Consider the in vitro doubling time and the expected in vivo tumor growth rate to plan your experiment timeline.
-
Model Type: Decide whether a cell line-derived xenograft (CDX) or a patient-derived xenograft (PDX) model is more appropriate for your research question. PDX models may offer greater clinical relevance but can have lower take rates and more variable growth.[6]
Q3: What is the role of a negative control compound like G12Si-2 in these studies?
A3: this compound is an analog of the KRAS G12S inhibitor G12Si-1 but does not act as a covalent inhibitor of the mutant protein.[7] In an in vivo study, this compound would be administered to a control group of animals to distinguish the specific anti-tumor effects of the active inhibitor from any non-specific effects of the compound's chemical scaffold or the vehicle solution. This helps to ensure that the observed tumor growth inhibition is a direct result of targeting the KRAS G12S mutation.
Q4: What are the key considerations for determining the initial dosage of a novel KRAS G12S inhibitor?
A4: Determining the optimal dosage requires a multi-faceted approach:
-
In Vitro Potency: The inhibitor's IC50 value (the concentration that inhibits 50% of the target's activity in vitro) provides a starting point.[8]
-
Pharmacokinetics (PK): Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are crucial.
-
Maximum Tolerated Dose (MTD): A dose-escalation study in a small cohort of animals is necessary to identify the highest dose that does not cause unacceptable toxicity.
-
Pharmacodynamics (PD): Biomarker analysis (e.g., measuring the inhibition of downstream signaling molecules like pERK in tumor tissue) can help to confirm that the drug is hitting its target at a given dose.[9]
Experimental Protocols
General Workflow for a Xenograft Study
This workflow outlines the key steps for conducting an in vivo xenograft study to evaluate a KRAS G12S inhibitor.
Caption: A flowchart illustrating the major phases of an in vivo xenograft study.
Detailed Methodologies
| Procedure | Detailed Steps |
| Cell Line Preparation | 1. Culture KRAS G12S mutant cancer cells in the recommended medium and conditions. 2. Passage cells at least twice after thawing before implantation. 3. Harvest cells during the exponential growth phase (ideally at 70-80% confluency).[6] 4. Perform a cell count and assess viability using a method like Trypan Blue exclusion; viability should be >95%. |
| Tumor Implantation | 1. Resuspend cells in a sterile, serum-free medium or PBS at the desired concentration. 2. For subcutaneous models, mix the cell suspension with an equal volume of Matrigel or a similar basement membrane extract to improve tumor take rate.[6] 3. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each immunocompromised mouse.[10] |
| Treatment Administration | 1. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups. 2. Prepare the KRAS G12S inhibitor, negative control (e.g., this compound), and vehicle solutions according to the formulation protocol. 3. Administer the treatment via the determined route (e.g., oral gavage, intraperitoneal injection) and schedule. |
| Tumor Measurement | 1. Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. 2. Calculate tumor volume using the formula: (Width² x Length) / 2. 3. Monitor the body weight of the animals as an indicator of general health and treatment toxicity. |
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Poor Tumor Engraftment or Slow Growth | Low cell viability; incorrect cell number; suboptimal mouse strain; poor injection technique. | - Ensure >95% cell viability before injection. - Optimize the number of injected cells (a pilot study may be necessary).[6] - Use a more immunodeficient mouse strain (e.g., NSG mice).[6] - Co-inject cells with Matrigel to support initial growth. |
| High Animal Toxicity (e.g., >15-20% weight loss) | Dosage is too high; vehicle intolerance; off-target effects of the inhibitor. | - Reduce the dosage or the frequency of administration. - Run a vehicle-only control group to assess solvent toxicity. - Monitor animals daily for clinical signs of distress. |
| Lack of Treatment Efficacy | Insufficient dosage; poor drug bioavailability; rapid drug metabolism; tumor heterogeneity or resistance. | - Increase the dosage, if tolerated, or optimize the dosing schedule based on PK/PD data. - Confirm target engagement with biomarker analysis (e.g., pERK levels in tumor tissue). - Consider combination therapies to overcome potential resistance mechanisms.[9] |
| High Variability in Tumor Growth | Inconsistent cell numbers injected; variation in injection site; differences in animal health. | - Ensure accurate cell counting and a homogenous cell suspension. - Be consistent with the subcutaneous injection location. - Exclude any unhealthy animals from the study prior to randomization. |
KRAS Signaling Pathway and Point of Inhibition
The diagram below illustrates the KRAS signaling cascade and highlights the point of intervention for a KRAS G12S inhibitor.
Caption: Inhibition of the KRAS G12S mutant protein prevents downstream signaling.
Troubleshooting Logic for Lack of Efficacy
This decision tree provides a logical workflow for troubleshooting experiments where the KRAS G12S inhibitor fails to show the expected anti-tumor effect.
Caption: A decision tree for systematically addressing a lack of inhibitor efficacy.
References
- 1. Frontiers | Small molecular inhibitors for KRAS-mutant cancers [frontiersin.org]
- 2. zmsilane.com [zmsilane.com]
- 3. What are KRAS G12A inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. G12Si-5 | K-Ras(G12S) inhibitor | Probechem Biochemicals [probechem.com]
- 9. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Crystallizing K-Ras G12S with Covalent Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the crystallization of the K-Ras G12S mutant, particularly in complex with covalent inhibitors like G12Si-5.
General Troubleshooting and FAQs
Q1: We are having difficulty obtaining crystals of the K-Ras G12S mutant. What are the common challenges?
A1: Crystallizing any protein can be challenging, and K-Ras mutants present specific hurdles.[1][2][3] Common issues include:
-
Protein Purity and Homogeneity: The protein sample must be of high purity (>95%) and monodisperse.[3] Contaminants or aggregates can impede crystal lattice formation.
-
Conformational Flexibility: K-Ras has flexible regions, such as the Switch I and Switch II loops, which are critical for its function.[2][4] Mutations like G12S can alter the conformational landscape and stability of these regions, making it difficult to achieve a uniform conformation necessary for crystallization.[2][4]
-
Intrinsic Stability: The G12S mutation may affect the overall stability of the protein, leading to aggregation or misfolding under crystallization conditions.
-
Crystal Packing: The surface properties of the G12S mutant might not be conducive to forming stable crystal contacts.[2]
Q2: What is "G12Si-2" and what are the considerations for co-crystallizing it with K-Ras G12S?
A2: While the specific compound "this compound" is not prominently documented in the reviewed literature, a potent, selective, and reversible covalent inhibitor of K-Ras G12S named G12Si-5 has been identified.[5] It is plausible that "this compound" is a related compound or a misnomer for G12Si-5. For the purpose of this guide, we will refer to G12Si-5.
When co-crystallizing with a covalent inhibitor like G12Si-5, consider the following:
-
Covalent Modification: Ensure complete and specific covalent modification of the Serine 12 residue. This can be verified by mass spectrometry. Incomplete reaction will lead to a heterogeneous protein population, which is detrimental to crystallization.
-
Inhibitor Solubility: The inhibitor should be soluble in the crystallization buffer to ensure it can access the binding pocket of K-Ras.
-
Stoichiometry: Use a slight molar excess of the inhibitor to drive the covalent reaction to completion, but be aware that excess unbound inhibitor could interfere with crystallization.
-
Stability of the Complex: The formation of the covalent bond should ideally stabilize the protein in a conformation that is more amenable to crystallization.
Q3: Our initial crystallization screens for K-Ras G12S with G12Si-5 are not yielding any hits. What should we try next?
A3: If initial screens fail, a systematic optimization approach is necessary. Here are some troubleshooting steps:
-
Vary Protein Concentration: Experiment with a range of protein concentrations. Typical starting concentrations for K-Ras crystallization are in the range of 10-40 mg/mL.[4][6]
-
Explore a Wider Range of Precipitants: If standard PEG-based screens are unsuccessful, try screens containing different types of precipitants like salts (e.g., ammonium sulfate) or organic solvents (e.g., isopropanol).[4][7]
-
Fine-tune pH: The pH of the crystallization buffer can significantly impact protein charge and crystal contacts. Screen a range of pH values around the theoretical pI of the K-Ras G12S-inhibitor complex.
-
Use Additives: Small molecule additives can sometimes promote crystallization by stabilizing the protein or mediating crystal contacts. Consider screening additive libraries that include salts, detergents, or small organic molecules.
-
Consider a Different Crystallization Method: If vapor diffusion (hanging or sitting drop) is not working, other methods like microbatch, microdialysis, or free-interface diffusion could be explored.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies on K-Ras crystallization and inhibitor interactions. Note that specific conditions for K-Ras G12S with G12Si-5 are not available and the data below is for other K-Ras mutants and inhibitors.
Table 1: Reported Crystallization Conditions for K-Ras Mutants
| K-Ras Mutant | Ligand/Inhibitor | Protein Conc. (mg/mL) | Precipitant | Buffer/pH | Temperature (°C) | Reference |
| K-Ras G12C | Compound 10 | Not specified | 2 M (NH4)2SO4, 5% PEG400 | 0.1 M HEPES pH 7.5 | 20 | [7] |
| K-Ras G12D | MRTX-1133 | 20, 30, 40 | 24% PEG 4000, 8% v/v 2-propanol | 0.1 M Bis Tris pH 5.5, 0.1 M NaOAc pH 3.0–5.6 | Not specified | [4] |
| His-K-Ras G12D | GDP | Not specified | 20% w/v PEG 3350, 0.2 M ammonium chloride | Not specified | 20 | [10] |
Table 2: Inhibitor Potency against K-Ras Mutants
| Inhibitor | K-Ras Mutant | Assay Type | IC50 / Potency | Reference |
| G12Si-5 | K-Ras G12S | Cell-based (A549) | Dose-dependent inhibition of Ras-GTP and p-ERK | [5] |
| Sotorasib (AMG 510) | K-Ras G12C | Clinical Trial (NSCLC) | 37.1% Overall Response Rate | [11] |
| Adagrasib (MRTX849) | K-Ras G12C | Clinical Trial (NSCLC) | 45% Overall Response Rate | [11] |
Experimental Protocols
Protocol 1: Expression and Purification of K-Ras G12S
-
Gene Synthesis and Cloning: Synthesize the human K-Ras gene (residues 1-169 for the G-domain) with the G12S mutation and clone it into a suitable expression vector (e.g., pET-21a with an N-terminal His-tag).
-
Protein Expression: Transform the expression plasmid into E. coli BL21(DE3) cells. Grow the cells in Terrific Broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow for 16-20 hours at 18°C.[10]
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (e.g., 40 mM HEPES pH 7.5, 500 mM NaCl, 5 mM MgCl2, 10 mM Imidazole). Lyse the cells using a microfluidizer or sonication.[10]
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a HisTrap HP column. Wash the column extensively with lysis buffer and elute the protein with a gradient of imidazole (up to 500 mM).[10]
-
Tag Cleavage (Optional but Recommended): If a cleavable His-tag is used, digest the purified protein with the appropriate protease (e.g., TEV protease) overnight at 4°C to remove the tag, which can interfere with crystallization.[6]
-
Size-Exclusion Chromatography (SEC): Perform a final purification step using a gel filtration column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 2 mM MgCl2, 2 mM DTT).[10] This step is crucial for obtaining a monodisperse sample.
-
Purity and Concentration: Assess protein purity by SDS-PAGE (>95%) and determine the concentration using a spectrophotometer. Concentrate the protein to the desired concentration for crystallization trials.
Protocol 2: Co-crystallization of K-Ras G12S with G12Si-5
-
Covalent Modification: Incubate the purified K-Ras G12S protein with a 2-5 fold molar excess of G12Si-5. The incubation time and conditions (e.g., temperature, pH) should be optimized to ensure complete reaction. Monitor the reaction by mass spectrometry.
-
Removal of Excess Inhibitor: After the reaction is complete, it is advisable to remove the excess, unbound inhibitor. This can be achieved by a desalting column or another round of size-exclusion chromatography.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method (hanging or sitting drop). Mix the protein-inhibitor complex solution with the crystallization screen solution in a 1:1 ratio.
-
Initial Screens: Use commercially available sparse matrix screens that cover a wide range of precipitants, salts, and pH values.
-
Drop Volume: Use drop volumes of 100-200 nL for screening.
-
-
Crystal Optimization: Once initial crystal hits are identified, optimize the conditions by systematically varying the concentrations of the precipitant, protein, and additives, as well as the pH and temperature.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and flash-cool them in liquid nitrogen for X-ray diffraction analysis. A cryoprotectant (e.g., glycerol, ethylene glycol) is typically required and should be added to the crystallization solution before freezing.
Visualizations
Caption: Simplified K-Ras signaling pathway.
Caption: Experimental workflow for co-crystallization.
References
- 1. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 8. Protein crystallization - Wikipedia [en.wikipedia.org]
- 9. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selective-kras-g12c-inhibitors-in-non-small-cell-lung-cancer-chemistry-concurrent-pathway-alterations-and-clinical-outcomes - Ask this paper | Bohrium [bohrium.com]
Best practices for storing and handling G12Si-2 to maintain integrity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing G12Si-2 to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is an analog of G12Si-1 and serves as a negative control tool in experiments targeting the K-Ras(G12S) mutant.[1] Unlike G12Si-1, which is a covalent inhibitor of K-Ras(G12S), this compound is not a covalent inhibitor and is used to help ensure that the observed effects of the active compound are specific to its intended target.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] While general guidance for similar compounds suggests storage as a powder at -20°C for up to three years and in solvent at -80°C for up to six months, it is crucial to adhere to the manufacturer's specific recommendations for this compound. For shipping, it is generally stable at room temperature for a few days.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable solvent, such as DMSO. For in-vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) and then create fresh dilutions in the appropriate cell culture medium for each experiment to minimize degradation.[3]
Q4: How can I ensure the integrity of my this compound compound over time?
A4: To maintain the integrity of this compound, it is best to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can lead to degradation.[3] Always use a fresh aliquot for each experiment.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays when using this compound as a negative control.
-
Q: Why might I be seeing an unexpected effect on cell viability or signaling with this compound?
-
A: There are several potential reasons for this:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation, potentially resulting in off-target effects. Solution: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.[3]
-
Cell Line Integrity: Cancer cell lines can experience genetic drift with increasing passage numbers, which may alter their response to compounds. Solution: Use cell lines from a reputable source and maintain a consistent, low passage number for all experiments.[3]
-
Experimental Conditions: Variations in cell seeding density or confluency at the time of treatment can significantly impact results. Solution: Standardize the initial cell seeding density to ensure cells are in the exponential growth phase when the compound is added.[3]
-
-
Issue 2: High variability in results across different experimental runs.
-
Q: What are the best practices to reduce variability when using this compound?
-
A: Consistency is key to reducing variability:
-
Standardized Protocols: Ensure that all experimental parameters, including incubation times, reagent concentrations, and cell handling procedures, are consistent across all experiments.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the cells.[3]
-
Assay Choice: Be consistent with your chosen assay format (e.g., 2D vs. 3D culture), as cells can respond differently in each.[3]
-
-
Storage and Handling Best Practices
To maintain the integrity and stability of this compound, adhere to the following best practices for storage and handling.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refer to the Certificate of Analysis. Generally, -20°C for powder and -80°C for solvent-based stock solutions. | Prevents chemical degradation and ensures long-term stability. |
| Freeze-Thaw Cycles | Minimize by preparing single-use aliquots of stock solutions.[3] | Repeated freezing and thawing can degrade the compound. |
| Light Exposure | Store in a dark, light-resistant container. | Protects against photodegradation. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area.[4] | Ensures personal safety and prevents contamination of the compound. |
| Solvent Choice | Use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions. | Prevents introduction of contaminants or water that could degrade the compound. |
Experimental Protocols
Protocol: Cell Viability Assay Using this compound as a Negative Control
This protocol outlines a standard cell viability assay (e.g., using CellTiter-Glo®) to assess the specific effect of a K-Ras(G12S) inhibitor, with this compound used as a negative control.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., a cancer cell line with a K-Ras(G12S) mutation).
-
Seed the cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for attachment.[3]
-
-
Compound Treatment:
-
Prepare serial dilutions of the active K-Ras(G12S) inhibitor and the this compound negative control in the appropriate cell culture medium.
-
Include a vehicle control (e.g., DMSO).[3]
-
Remove the old medium from the wells and add the medium containing the compounds.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Visualizations
Caption: Simplified K-Ras signaling pathway and points of intervention.
Caption: General experimental workflow for a cell viability assay.
References
Validation & Comparative
A Comparative Analysis of G12Si-2 and Covalent K-Ras(G12S) Inhibitors in Oncogenic Signaling
For Immediate Release
This guide provides a detailed comparison of two distinct inhibitor classes targeting the KRAS G12S mutation, a significant driver in various cancers. We will objectively evaluate the non-covalent G12Si-2 inhibitor and a representative covalent K-Ras(G12S) inhibitor, focusing on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
The KRAS oncogene, particularly with mutations at the G12 position, has long been a challenging target for cancer therapy. The G12S mutation, where glycine is replaced by serine, is a notable driver of oncogenesis in non-small cell lung cancer and colorectal adenocarcinoma.[1] This guide contrasts two therapeutic strategies: the this compound, a potent and selective inhibitor, and a general class of covalent inhibitors designed to irreversibly bind to the mutant K-Ras(G12S) protein. While both aim to suppress oncogenic signaling, their distinct mechanisms of action result in different biochemical and cellular effects.
Mechanism of Action
This compound (represented by G12Si-5): A Reversible Covalent Inhibitor
G12Si-5, a potent and selective inhibitor of K-Ras G12S, acts as a reversible covalent inhibitor.[1] It specifically binds to the switch-II pocket (S-IIP) of the K-Ras(G12S) mutant protein.[1] This interaction is designed to suppress the oncogenic signaling pathways driven by the mutant protein.[1]
Covalent K-Ras(G12S) Inhibitors: Irreversible Engagement
Covalent K-Ras inhibitors are designed to form a permanent bond with the target protein. While much of the clinical development has focused on K-Ras(G12C) inhibitors like sotorasib and adagrasib, the principle extends to other mutations.[2][3][4][5][6][7] These inhibitors typically target a reactive residue, in this case, the serine at position 12. By forming an irreversible covalent bond, these inhibitors lock the K-Ras protein in an inactive state, most commonly the GDP-bound form, thereby preventing its interaction with downstream effectors and halting the signaling cascade.[2][3]
Preclinical Data Comparison
The following table summarizes the available preclinical data for a G12Si inhibitor (G12Si-5) and the general properties of covalent K-Ras inhibitors. Direct comparative studies are limited, and data for specific covalent K-Ras(G12S) inhibitors are not as abundant as for their G12C counterparts.
| Feature | G12Si-5 (K-Ras G12S Inhibitor) | Covalent K-Ras Inhibitors (General) |
| Target | K-Ras(G12S) | K-Ras with a targetable residue (e.g., G12C, G12S) |
| Binding Pocket | Switch-II Pocket (S-IIP)[1] | Primarily Switch-II Pocket[2][3] |
| Mechanism | Reversible Covalent[1] | Irreversible Covalent[2][3] |
| Cellular Effect | Dose-dependent inhibition of Ras-GTP and phospho-ERK in A549 (K-Ras G12S) cells.[1] | Lock K-Ras in an inactive GDP-bound state, inhibiting downstream signaling.[2][3] |
| Selectivity | Selective for K-Ras(G12S) over other mutants and wild-type K-Ras.[1] | High selectivity for the specific mutant targeted (e.g., >1000-fold for MRTX849 against G12C).[2] |
| In Vitro Potency | Leads to nearly complete loss of Ras-GTP in A549 cells.[1] | IC50 values in the nanomolar range for potent inhibitors like MRTX849 (4.7 nM in MIAPACA2 cells).[2] |
| Clinical Development | Preclinical stage. | Several covalent inhibitors for K-Ras(G12C) are FDA-approved (e.g., sotorasib, adagrasib).[2][6] Clinical trials are ongoing for inhibitors targeting other mutations.[8][9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: K-Ras(G12S) signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating K-Ras inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the evaluation of K-Ras inhibitors.
Western Blot for Phospho-ERK Inhibition
-
Cell Culture and Treatment: Seed K-Ras(G12S) mutant cancer cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the inhibitor (this compound or covalent inhibitor) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Plate K-Ras(G12S) mutant cells in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Luminometry: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value, the concentration of inhibitor required to inhibit cell growth by 50%.
Conclusion and Future Directions
Both this compound and covalent K-Ras(G12S) inhibitors represent promising therapeutic avenues for cancers driven by this specific mutation. The reversible covalent nature of this compound may offer a different pharmacological profile compared to the irreversible binding of traditional covalent inhibitors. While covalent inhibitors for the G12C mutation have seen significant clinical success, the development of potent and selective inhibitors for other mutations like G12S is a critical area of ongoing research.
Future studies should focus on direct, head-to-head comparisons of these inhibitor classes in various preclinical models. Investigating mechanisms of acquired resistance to both types of inhibitors will also be crucial for the development of effective combination therapies and for improving patient outcomes in the long term.[10] The insights gained from such studies will be invaluable for guiding the clinical development of the next generation of K-Ras targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C with Covalent Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Trials Today [trialstoday.org]
- 10. A covalent inhibitor of K-Ras(G12C) induces MHC-I presentation of haptenated peptide neoepitopes targetable by immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel K-Ras Inhibitor Specificity Using the G12S-Selective Tool G12Si-2
A Comparative Guide for Researchers and Drug Development Professionals
The development of specific inhibitors targeting oncogenic mutants of K-Ras represents a significant advancement in cancer therapy. The K-Ras G12S mutation, present in a notable subset of colorectal and non-small cell lung cancers, is an important therapeutic target.[1][2] Validating the specificity of novel K-Ras inhibitors is crucial to ensure they selectively target the intended mutant without affecting wild-type K-Ras or other variants, thereby minimizing off-target effects. This guide provides a framework for using a K-Ras G12S-selective tool compound, G12Si-2, to benchmark the performance of a novel K-Ras inhibitor.
Disclaimer: Specific data for a compound named "this compound" is not publicly available. This guide utilizes data for the closely related and well-characterized K-Ras G12S-selective covalent inhibitor, G12Si-5, as a representative tool compound for comparative purposes.[1][3]
The Role of this compound (as represented by G12Si-5) in Specificity Validation
G12Si-5 is a potent and selective covalent inhibitor that specifically targets the serine residue in the G12S mutant of K-Ras.[1][3] By covalently binding to the mutant protein, it locks K-Ras in an inactive state, thereby inhibiting downstream signaling pathways. Its high selectivity for K-Ras G12S makes it an ideal tool to assess the specificity of new K-Ras inhibitors. A novel inhibitor's activity profile against K-Ras G12S, wild-type K-Ras, and other common K-Ras mutants can be directly compared to that of this compound to establish its specificity.
Comparative Data Presentation
To objectively evaluate a novel K-Ras inhibitor, a direct comparison of its biochemical and cellular activities with this compound is essential. The following tables summarize key quantitative data points that should be generated and compared.
Table 1: Biochemical Potency and Specificity
| Compound | Target | Assay Type | Metric | Value |
| Novel K-Ras Inhibitor | K-Ras G12S | Nucleotide Exchange Assay | IC50 | [Insert Data] |
| K-Ras Wild-Type | Nucleotide Exchange Assay | IC50 | [Insert Data] | |
| K-Ras G12C | Nucleotide Exchange Assay | IC50 | [Insert Data] | |
| K-Ras G12D | Nucleotide Exchange Assay | IC50 | [Insert Data] | |
| This compound (Data for G12Si-5) | K-Ras G12S | Mass Spectrometry (Covalent Modification) | % Modification | Time-dependent |
| K-Ras Wild-Type | - | - | No significant activity | |
| K-Ras G12C | - | - | No significant activity | |
| K-Ras G12D | - | - | No significant activity |
Table 2: Cellular Activity and Target Engagement
| Compound | Cell Line | K-Ras Status | Assay Type | Metric | Value |
| Novel K-Ras Inhibitor | A549 | G12S | Cell Viability | IC50 | [Insert Data] |
| H358 | G12C | Cell Viability | IC50 | [Insert Data] | |
| MIA PaCa-2 | G12C | Cell Viability | IC50 | [Insert Data] | |
| A375 | Wild-Type | Cell Viability | IC50 | [Insert Data] | |
| A549 | G12S | Western Blot (p-ERK) | IC50 | [Insert Data] | |
| This compound (Data for G12Si-5) | A549 | G12S | Cell Viability | IC50 | Potent Inhibition |
| Ba/F3 K-Ras G12S | G12S | Cell Viability | IC50 | Potent Inhibition | |
| Ba/F3 Parental | Wild-Type | Cell Viability | IC50 | No significant inhibition | |
| A549 | G12S | Western Blot (p-ERK) | IC50 | Dose-dependent inhibition[1] | |
| H358 | G12C | Western Blot (p-ERK) | IC50 | Weak to no inhibition[1] | |
| A375 | Wild-Type | Western Blot (p-ERK) | IC50 | No inhibition[1] |
Mandatory Visualizations
K-Ras Signaling Pathway and Inhibitor Action
Caption: K-Ras signaling pathway and points of inhibitor intervention.
Experimental Workflow for Inhibitor Specificity Validation
Caption: Workflow for validating K-Ras inhibitor specificity.
Logical Framework for Specificity Comparison
Caption: Logic for comparing a novel inhibitor to a reference compound.
Experimental Protocols
Biochemical Assay: Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the K-Ras protein, often catalyzed by the guanine nucleotide exchange factor (GEF) SOS1.
Materials:
-
Recombinant K-Ras proteins (WT, G12S, G12C, G12D)
-
Recombinant SOS1 catalytic domain
-
Mant-GTP (fluorescent GTP analog)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of K-Ras protein pre-loaded with GDP in the assay buffer.
-
In a 384-well plate, add the K-Ras-GDP solution.
-
Add serial dilutions of the novel inhibitor and this compound to the wells.
-
Initiate the exchange reaction by adding a mixture of SOS1 and mant-GTP.
-
Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay: Western Blot for Phospho-ERK (p-ERK)
This assay determines the inhibitor's effect on the downstream K-Ras signaling pathway by measuring the phosphorylation level of ERK, a key downstream effector.
Materials:
-
Cancer cell lines with defined K-Ras status (e.g., A549 for G12S)
-
Cell culture medium and supplements
-
Novel inhibitor and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the novel inhibitor or this compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Cellular Assay: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the cytotoxic or cytostatic effects of the inhibitor.
Materials:
-
Cancer cell lines with defined K-Ras status
-
Cell culture medium and supplements
-
Novel inhibitor and this compound
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the novel inhibitor or this compound for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
By following this comprehensive guide, researchers can systematically and objectively validate the specificity of a novel K-Ras inhibitor using this compound as a benchmark, thereby providing crucial data for its further development as a potential therapeutic agent.
References
Comparative Analysis of G12Si-2 and Other K-Ras Negative Controls: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the K-Ras G12S inhibitor, G12Si-2 (also referred to as G12Si-5 in literature), with other K-Ras mutants commonly used as negative controls in drug discovery and development. This analysis is supported by experimental data and detailed methodologies for key assays.
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal protein in cell signaling, and its mutations are implicated in a significant portion of human cancers. The development of inhibitors targeting specific KRAS mutations, such as the G12C mutation, has been a landmark achievement in oncology. In this context, understanding the biochemical and cellular properties of various KRAS mutants and the selectivity of their respective inhibitors is crucial. This guide focuses on this compound, a covalent inhibitor of the K-Ras G12S mutant, and compares its performance characteristics against other K-Ras variants that serve as essential negative controls in experimental settings.
Data Presentation: Biochemical and Cellular Activities
The following tables summarize the quantitative data comparing the intrinsic properties of various K-Ras mutants and the cellular activity of this compound against cell lines with different K-Ras mutation statuses.
Table 1: Comparative Biochemical Properties of K-Ras Mutants
| Property | K-Ras WT | K-Ras G12S | K-Ras G12C | K-Ras G12D | K-Ras G12V |
| Intrinsic GTP Hydrolysis Rate (10⁻⁵ s⁻¹) | 68[1] | Reduced | Minimal Impact[1] | Intermediate Effect[1] | Intermediate Effect[1] |
| GAP-Stimulated GTP Hydrolysis | Normal | Impaired | Severely Impaired[2] | Severely Impaired[2] | Severely Impaired[2] |
| GDP/GTP Exchange Rate | Normal | Normal | Normal[1] | Normal[1] | Normal[1] |
| Effector Binding (e.g., RAF) | Normal | Altered | Altered | Altered | Altered |
Table 2: Cellular Activity of this compound (G12Si-5) Against Various K-Ras Mutant Cell Lines
| Cell Line | K-Ras Mutation | Assay | Metric | This compound (G12Si-5) Value |
| A549 | G12S | Ras Signaling Inhibition | IC₅₀ | 3 µM |
| Ba/F3:K-Ras(G12S) | G12S | Phospho-ERK Inhibition | Dose-dependent reduction | - |
| A375 | WT | Ras Signaling Inhibition | Activity | No significant perturbation[3] |
| SW1990 | G12D | Ras Signaling Inhibition | Activity | No significant perturbation[3] |
| H358 | G12C | Phospho-ERK Inhibition | Activity | Weak inhibition[3] |
Mandatory Visualization
K-Ras Signaling Pathway and Point of Inhibition
Caption: K-Ras signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Cellular p-ERK Western Blot Assay
Caption: Workflow for assessing K-Ras pathway inhibition via p-ERK levels.
Experimental Protocols
GTP Hydrolysis Assay (Phosphate Release Assay)
This biochemical assay measures the intrinsic and GAP-stimulated GTPase activity of different K-Ras mutants by quantifying the release of inorganic phosphate.
Methodology:
-
Protein Preparation: Purified, recombinant K-Ras wild-type and mutant proteins are loaded with GTP.
-
Reaction Mixture: In a 384-well plate, the GTP-loaded K-Ras protein (final concentration 50 µM) is mixed with 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) and purine nucleoside phosphorylase (PNP) in an appropriate assay buffer.
-
Initiation of Hydrolysis:
-
Intrinsic Activity: The reaction is initiated by adding MgCl₂.
-
GAP-Stimulated Activity: The reaction is initiated by adding a GTPase-activating protein (e.g., p120GAP).
-
-
Data Acquisition: The absorbance at 360 nm is measured kinetically to monitor the enzymatic conversion of MESG to 2-amino-6-mercapto-7-methylpurine and ribose 1-phosphate, which is directly proportional to the amount of phosphate released.
-
Data Analysis: The rate of GTP hydrolysis is calculated from the linear phase of the reaction progress curve.
SOS1-Mediated Nucleotide Exchange Assay
This assay determines the rate at which the guanine nucleotide exchange factor (GEF) SOS1 catalyzes the exchange of GDP for GTP on K-Ras.
Methodology:
-
Protein Labeling: K-Ras protein is pre-loaded with a fluorescent GDP analog (e.g., mant-GDP or BODIPY-GDP).
-
Reaction Setup: The fluorescently labeled K-Ras-GDP is placed in a microplate well.
-
Initiation of Exchange: The reaction is initiated by adding an excess of unlabeled GTP and recombinant SOS1 protein.
-
Fluorescence Measurement: The decrease in fluorescence intensity is monitored over time. As the fluorescent GDP is displaced by the non-fluorescent GTP, the fluorescence signal decreases.
-
Data Analysis: The rate of nucleotide exchange is determined by fitting the fluorescence decay curve to a first-order exponential decay model.
Cellular Phospho-ERK (p-ERK) Western Blot Assay
This cell-based assay is used to assess the inhibitory effect of compounds on the K-Ras downstream signaling pathway by measuring the phosphorylation level of ERK.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with different K-Ras mutations (e.g., A549 for G12S, H358 for G12C, and a wild-type K-Ras line) are cultured to 70-80% confluency. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The band intensities are quantified using image analysis software. The level of p-ERK is normalized to the level of total ERK to account for any variations in protein loading.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of an inhibitor on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: K-Ras mutant and wild-type cancer cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells are treated with a serial dilution of the inhibitor (e.g., this compound) or a vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
-
ATP Measurement: A reagent such as CellTiter-Glo® is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: The luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The data and protocols presented in this guide provide a framework for the comparative analysis of this compound and other K-Ras negative controls. This compound demonstrates selectivity for the K-Ras G12S mutant, with minimal activity against wild-type K-Ras and the G12D mutant in cellular assays. The provided experimental methodologies offer a standardized approach for researchers to further characterize the potency and selectivity of K-Ras inhibitors. A thorough understanding of the distinct biochemical and cellular characteristics of different K-Ras mutants is paramount for the development of next-generation targeted therapies and for the accurate interpretation of preclinical data.
References
G12Si-2: A Crucial Negative Control for Validating On-Target Engagement of K-Ras(G12S) Covalent Binders
For researchers in oncology and drug discovery, confirming that a therapeutic candidate directly engages its intended target is a critical step. In the context of K-Ras, a notoriously challenging cancer target, the development of mutant-specific covalent inhibitors has been a significant breakthrough. This guide provides a comparative analysis of G12Si-2, a tool designed to serve as a negative control for its active analog, G12Si-1, in confirming on-target engagement of K-Ras(G12S) binders.
The K-Ras(G12S) mutation, while less common than other K-Ras variants, is an important oncogenic driver. The development of covalent inhibitors that specifically target the mutant serine at position 12 offers a promising therapeutic strategy. G12Si-1 is a novel β-lactone-based electrophile designed to covalently modify this serine residue, thereby inhibiting K-Ras(G12S) signaling.[1] To validate that the observed biological effects of G12Si-1 are due to its direct interaction with K-Ras(G12S) and not off-target effects, a closely related but non-reactive control molecule is essential. This compound serves this purpose.
Comparison of On-Target Engagement: G12Si-1 vs. This compound
The primary method to confirm the direct covalent binding of G12Si-1 to K-Ras(G12S) and the lack thereof with this compound is whole-protein mass spectrometry. This technique can detect the mass shift that occurs when a small molecule covalently attaches to a protein.
Quantitative Data Summary
The following table summarizes the results from a whole-protein mass spectrometry experiment designed to measure the extent of covalent modification of K-Ras proteins by G12Si-1 and its negative control, this compound.[1]
| Compound | Target Protein | Incubation Time | % Covalent Modification (Mean ± s.d., n=3) |
| G12Si-1 | K-Ras(G12S)•GDP | 1 hour | 64% ± 3% |
| This compound | K-Ras(G12S)•GDP | 1 hour | No modification detected |
| G12Si-1 | Wild-type K-Ras•GDP | 1 hour | No modification detected |
Table 1: Covalent modification of recombinant K-Ras proteins (4 µM) treated with 10 µM of G12Si-1 or this compound at 23 °C, as assessed by whole-protein mass spectrometry.[1]
The data clearly demonstrates that G12Si-1 covalently modifies K-Ras(G12S), while this compound, under the same experimental conditions, does not.[1] Furthermore, the lack of modification of wild-type K-Ras by G12Si-1 highlights its selectivity for the G12S mutant.[1]
Alternative On-Target Engagement Assays
While mass spectrometry provides direct evidence of covalent modification, other assays can be employed to assess target engagement and its functional consequences. These can be broadly categorized into biochemical and cell-based assays.
-
Biochemical Assays:
-
Differential Scanning Fluorimetry (DSF): Also known as the thermal shift assay, DSF measures changes in protein thermal stability upon ligand binding. Covalent modification by G12Si-1 resulted in a significant thermal stabilization of K-Ras(G12S)•GDP, with the melting temperature increasing from 53.7 °C to 70.9 °C (+17.2 °C).[1] this compound would not be expected to cause such a shift.
-
Nucleotide Exchange Assays: These assays monitor the exchange of GDP for GTP, a key step in K-Ras activation. The G12Si-1 adduct of K-Ras(G12S) was shown to affect nucleotide cycling.[1] this compound would serve as a control to show that the compound itself, without binding, does not interfere with the assay components.
-
-
Cell-Based Assays:
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of a compound to a target protein in living cells. A NanoLuc® luciferase-tagged K-Ras is expressed in cells, and a fluorescent tracer that binds to K-Ras is added. A test compound that engages K-Ras will compete with the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. G12Si-1 would be expected to reduce the BRET signal in cells expressing K-Ras(G12S), while this compound should not.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein in the presence of a binder.
-
Downstream Signaling Pathway Analysis (Immunoblotting): On-target engagement of a K-Ras inhibitor should lead to a reduction in the phosphorylation of downstream effectors like ERK. Comparing the effects of G12Si-1 and this compound on p-ERK levels in K-Ras(G12S)-mutant cells can provide functional evidence of on-target activity.
-
Experimental Protocols
Whole-Protein Mass Spectrometry for Covalent Modification
Objective: To determine the extent of covalent modification of K-Ras(G12S) by G12Si-1 and this compound.
Materials:
-
Recombinant K-Ras(G12S)•GDP and wild-type K-Ras•GDP proteins
-
G12Si-1 and this compound compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)
-
LC-MS grade water and acetonitrile
-
Formic acid
-
A high-resolution mass spectrometer (e.g., Agilent 6530 Q-TOF)
Protocol:
-
Prepare solutions of recombinant K-Ras proteins (4 µM) in the assay buffer.
-
Add G12Si-1 or this compound to the protein solutions to a final concentration of 10 µM. For control samples, add the equivalent volume of DMSO.
-
Incubate the reactions at 23 °C for 1 hour.
-
Quench the reaction by adding formic acid to a final concentration of 0.1%.
-
Desalt the protein samples using a C4 ZipTip.
-
Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The LC system is coupled to the mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the molecular weights of the unmodified and modified proteins.
-
Calculate the percentage of covalent modification by comparing the peak intensities of the modified and unmodified protein species.
Visualizations
Caption: K-Ras(G12S) signaling pathway and the mechanism of action of G12Si-1.
Caption: Workflow for confirming on-target engagement using mass spectrometry.
References
A Head-to-Head Comparison of Direct K-Ras Mutant Inhibitors: G12Si-5 for G12S vs. a Tool Compound for G12C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison between G12Si-5 , a covalent inhibitor of the K-Ras G12S mutant, and ARS-1620 , a well-characterized tool compound targeting the K-Ras G12C mutation. This comparison is intended to inform researchers on the biochemical and cellular performance of these targeted inhibitors and to provide detailed experimental methodologies for their evaluation.
A note on the selected G12S inhibitor: While the prompt specified G12Si-2, the publicly available scientific literature provides more comprehensive characterization data for G12Si-5, a closely related and more potent analog from the same series. Therefore, G12Si-5 will be used as the representative G12S inhibitor in this guide.
Executive Summary
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The development of direct, mutant-selective inhibitors has been a landmark achievement in oncology. This guide focuses on a head-to-head comparison of two such inhibitors targeting different K-Ras mutations:
-
G12Si-5: A covalent inhibitor that targets the serine residue in the K-Ras G12S mutant.
-
ARS-1620: A pioneering covalent inhibitor that targets the cysteine residue in the K-Ras G12C mutant.
Both compounds exploit a similar mechanism of action by binding to the switch-II pocket (S-IIP) of the GDP-bound (inactive) state of K-Ras, thereby preventing its reactivation and subsequent downstream signaling. However, their potency and cellular effects are influenced by the specific amino acid substitution they target.
Data Presentation: Quantitative Comparison of G12Si-5 and ARS-1620
The following tables summarize the key quantitative data for G12Si-5 and ARS-1620 based on available preclinical studies.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | G12Si-5 (for K-Ras G12S) | ARS-1620 (for K-Ras G12C) | Assay Type |
| Binding Affinity (Ki) | 26 µM[1] | Not explicitly reported | Biochemical Binding Assay |
| Covalent Modification Rate (kobs/[I]) | Not explicitly reported | 1,100 ± 200 M-1s-1[2] | Mass Spectrometry-based kinetic assay |
Table 2: Cellular Activity
| Parameter | G12Si-5 | ARS-1620 | Cell Line(s) | Assay Type |
| Cell Growth Inhibition (IC50) | 2.4 µM (in K-Ras(G12S)-transduced cells)[3] | ~120 nM[4][5] | Ba/F3, H358 | Cell Viability Assay (e.g., CellTiter-Glo) |
| p-ERK Inhibition (IC50) | ~3 µM[3] | ~120 nM[4] | A549, H358 | Western Blot |
| Selectivity | No activity in wild-type or G12D/G12C mutant cell lines[3][6] | Selective for G12C mutant cells over wild-type[2] | Various | Cell Viability / Western Blot |
Mechanism of Action and Signaling Pathway
Both G12Si-5 and ARS-1620 are allosteric inhibitors that bind to the switch-II pocket, which is accessible only in the inactive, GDP-bound state of the K-Ras protein. This covalent binding locks the oncoprotein in its "off" state, preventing the exchange of GDP for GTP, which is required for its activation. Consequently, the interaction of K-Ras with its downstream effectors, such as RAF, is blocked, leading to the inhibition of the MAPK signaling cascade (RAF-MEK-ERK).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Biochemical Binding Assay (TR-FRET based)
This assay measures the ability of a test compound to bind to the target K-Ras mutant protein.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged K-Ras protein and a fluorescently labeled tracer that binds to the switch-II pocket. A compound that binds to this pocket will displace the tracer, leading to a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).
-
Dilute GST-tagged K-Ras mutant protein (GDP-loaded) and a fluorescent tracer to their working concentrations in the reaction buffer.
-
Prepare serial dilutions of the test compound (G12Si-5 or ARS-1620) in DMSO, followed by a dilution in the reaction buffer.
-
-
Assay Procedure:
-
Add 2 µL of the diluted test compound to the wells of a low-volume 384-well plate.
-
Add 4 µL of the GST-K-Ras protein solution to each well.
-
Add 4 µL of the fluorescent tracer and terbium-labeled anti-GST antibody mixture to each well.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (tracer).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Determine the IC₅₀ value by plotting the TR-FRET ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cell Viability Assay (CellTiter-Glo®)
This assay measures the dose-dependent effect of the inhibitor on the viability of cancer cell lines harboring the specific K-Ras mutation.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Protocol:
-
Cell Seeding:
-
Seed K-Ras mutant (e.g., A549 for G12S, H358 for G12C) and wild-type control cells in opaque-walled 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of G12Si-5 or ARS-1620 in cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls and plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Western Blot for p-ERK Inhibition
This assay assesses the ability of the inhibitors to block the K-Ras downstream signaling pathway by measuring the phosphorylation of ERK.
Principle: Western blotting is used to detect the levels of phosphorylated ERK (p-ERK) and total ERK in cell lysates. A potent inhibitor will decrease the p-ERK/total ERK ratio in a dose-dependent manner.
Protocol:
-
Cell Treatment and Lysis:
-
Seed K-Ras mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of G12Si-5 or ARS-1620 for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with a primary antibody against total ERK to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition and normalize to the vehicle control.
-
Conclusion
This guide provides a comparative overview of the K-Ras G12S inhibitor G12Si-5 and the K-Ras G12C tool compound ARS-1620. While both compounds demonstrate mutant-selective inhibition of K-Ras signaling, the available data suggests that ARS-1620 exhibits greater potency in both biochemical and cellular assays for its respective target. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate these and other novel K-Ras inhibitors. The continued development of inhibitors for various K-Ras mutants, including G12S, is crucial for expanding the reach of targeted therapies in oncology.
References
Validating Cellular Imaging of KRAS G12S: A Comparison Guide for the Use of G12Si-2 as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
The development of specific probes for cellular imaging is crucial for understanding the biology of oncogenic KRAS mutants and for the development of targeted therapies. A key challenge in this field is to rigorously validate that the imaging signal is specific to the target protein. This guide provides a framework for validating cellular imaging results for the KRAS G12S mutant, with a focus on the use of G12Si-2 as a negative control.
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers.[1] The G12S mutation, which results in a glycine-to-serine substitution at codon 12, leads to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1] The development of covalent inhibitors targeting specific KRAS mutants has opened new avenues for cancer therapy. One such class of inhibitors uses a β-lactone electrophile to covalently acylate the mutant serine residue in KRAS G12S.
To validate the specificity of an imaging probe that targets KRAS G12S, it is essential to demonstrate that the signal can be blocked by a known inhibitor of the target, and that a structurally similar but non-reactive compound does not have the same effect. This compound is an analog of the covalent KRAS G12S inhibitor G12Si-1 and is designed to serve as a negative control tool, as it is not a covalent inhibitor of the KRAS G12S mutant.[2][3][4]
Data Presentation: Comparative Analysis of a Hypothetical KRAS G12S Imaging Probe
The following table summarizes the expected quantitative data from a cellular imaging experiment designed to validate a novel fluorescent probe for KRAS G12S. The experiment would be conducted in a cell line endogenously expressing KRAS G12S, such as A549 lung carcinoma cells.
| Treatment Condition | Mean Cellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Fluorescence Signal |
| Imaging Probe Alone (1 µM) | 1500 | 120 | 0% |
| Imaging Probe (1 µM) + G12Si-1 (10 µM) | 350 | 45 | 76.7% |
| Imaging Probe (1 µM) + This compound (10 µM) | 1450 | 115 | 3.3% |
| Untreated Cells (Background) | 100 | 20 | N/A |
This table presents hypothetical data for illustrative purposes.
The data clearly demonstrates the specificity of the hypothetical imaging probe. The potent covalent inhibitor, G12Si-1, significantly reduces the fluorescence signal, indicating that the probe binds to the same site on KRAS G12S. In contrast, the negative control, this compound, which is structurally similar but lacks the covalent-binding moiety, does not significantly reduce the fluorescence signal. This confirms that the signal from the imaging probe is due to specific engagement with KRAS G12S.
Experimental Protocols
A detailed methodology for validating a KRAS G12S imaging probe using this compound as a negative control is provided below. This protocol is adapted from established methods for cellular imaging of other KRAS mutants.
Protocol: Competition Assay for Validation of a KRAS G12S-Specific Imaging Probe
1. Cell Culture and Seeding:
- Culture A549 cells (which harbor the KRAS G12S mutation) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Seed the cells in a 96-well, clear-bottom imaging plate at a density of 10,000 cells per well.
- Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
2. Compound Treatment (Competition):
- Prepare stock solutions of the KRAS G12S imaging probe, G12Si-1 (covalent inhibitor), and this compound (negative control) in DMSO.
- For the competition wells, pre-incubate the cells with 10 µM of G12Si-1 or this compound for 1 hour at 37°C.
- For the positive control wells, add only the vehicle (DMSO).
3. Imaging Probe Staining:
- Add the KRAS G12S imaging probe to all wells (except for the untreated control) to a final concentration of 1 µM.
- Incubate for 2 hours at 37°C, protected from light.
4. Cell Fixation and Counterstaining:
- Gently wash the cells three times with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells twice with PBS.
- Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 10 minutes.
- Wash the cells three times with PBS.
5. Imaging and Analysis:
- Acquire images using a high-content imaging system or a confocal microscope. Use appropriate filter sets for the imaging probe and DAPI.
- Quantify the mean fluorescence intensity per cell in each well. The DAPI signal can be used to segment and count the nuclei, and the cellular boundaries can be defined based on a transmitted light image or a whole-cell stain.
- Calculate the percentage of inhibition for the G12Si-1 and this compound treated wells relative to the wells treated with the imaging probe alone.
Mandatory Visualizations
KRAS G12S Downstream Signaling Pathway
References
Cross-validation of G12Si-2 activity across different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective therapies targeting KRAS mutations, prevalent drivers in numerous cancers, has led to the development of specific inhibitors against various isoforms. While significant progress has been made in targeting KRAS G12C and G12D, the development of potent and selective inhibitors for other mutations, such as G12S, remains a critical area of research. This guide provides a comparative overview of the activity of inhibitors across different KRAS G12 mutations and the cancer cell lines that harbor them, with a special focus on the current state of G12S-targeted strategies.
The KRAS Signaling Cascade: A Central Hub in Oncogenesis
KRAS, a small GTPase, functions as a molecular switch in signal transduction pathways that govern cell growth, differentiation, and survival. Mutations in the KRAS gene, particularly at codon 12, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and tumorigenesis. The primary signaling pathways activated by mutant KRAS include the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Comparative Activity of KRAS G12C and G12D Inhibitors
The development of covalent inhibitors targeting the cysteine residue in the KRAS G12C mutant has marked a significant breakthrough. Sotorasib (AMG 510) and Adagrasib (MRTX849) are two such inhibitors that have shown clinical activity. Similarly, inhibitors targeting the aspartate substitution in KRAS G12D are in various stages of development. The table below summarizes the activity of representative inhibitors across different cancer cell lines.
| Inhibitor | Target Mutation | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Non-Small Cell Lung Cancer | NCI-H358 | 7 | [1] |
| Sotorasib (AMG 510) | Pancreatic Cancer | MIA PaCa-2 | 10 | [1] | |
| Adagrasib (MRTX849) | KRAS G12C | Colorectal Cancer | SW837 | 8 | [2] |
| Adagrasib (MRTX849) | Non-Small Cell Lung Cancer | NCI-H2122 | 12 | [2] | |
| MRTX1133 | KRAS G12D | Pancreatic Cancer | AsPC-1 | 0.5 | [3] |
| RMC-9805 | KRAS G12D | Solid Tumors | - | In Clinical Trials | [4] |
Note: IC50 values can vary depending on the assay conditions.
The Challenge of Targeting KRAS G12S
The KRAS G12S mutation, where glycine is replaced by serine, is less common than G12C and G12D but is found in a subset of colorectal and lung cancers.[5] The development of small molecule inhibitors specifically targeting the serine residue has been challenging due to the lack of a reactive handle like the cysteine in G12C.
Some early non-covalent KRAS inhibitors have shown some activity against KRAS G12S, but often with low specificity and potency.[2] This has led researchers to explore alternative therapeutic strategies.
Alternative Strategies for Targeting KRAS G12S
Given the difficulties in developing direct small molecule inhibitors, researchers are investigating novel approaches to target KRAS G12S-mutant cancers:
-
CRISPR/Cas9-mediated Gene Editing: A promising strategy involves the use of CRISPR/Cas9 technology to selectively target and disrupt the KRAS G12S mutant allele in cancer cells. This approach has shown the potential to inhibit tumor cell proliferation in preclinical models.[5]
-
Targeting Downstream Effectors: Inhibiting key downstream signaling molecules in the MAPK and PI3K-AKT pathways, such as MEK or ERK, is another viable strategy. However, this approach is not specific to the KRAS G12S mutation and may affect healthy cells.
-
Synthetic Lethality: This approach aims to identify genes that are essential for the survival of cancer cells with a specific mutation (like KRAS G12S) but are non-essential in normal cells. Targeting these synthetic lethal partners could offer a highly specific therapeutic window.
Experimental Protocols
A variety of in vitro and in vivo assays are employed to evaluate the activity and cross-validation of KRAS inhibitors.
Experimental Workflow for Inhibitor Screening
1. Cell Viability Assays:
-
Principle: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Method: Cancer cell lines with different KRAS mutations (G12C, G12D, G12S, and wild-type) are seeded in 96-well plates. Cells are treated with a serial dilution of the inhibitor for 72 hours. Cell viability is measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively.
2. Western Blot Analysis:
-
Principle: To assess the inhibitor's effect on downstream KRAS signaling.
-
Method: Cells are treated with the inhibitor for a specified time. Cell lysates are collected, and proteins are separated by SDS-PAGE. The levels of phosphorylated (active) and total ERK and AKT are detected using specific antibodies. A reduction in the ratio of phosphorylated to total protein indicates pathway inhibition.
3. In Vivo Xenograft Models:
-
Principle: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Method: Human cancer cell lines or patient-derived tumor fragments are implanted into immunodeficient mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor volume is measured regularly to assess treatment efficacy.
Conclusion
The landscape of KRAS-targeted therapies is rapidly evolving. While potent inhibitors for KRAS G12C and G12D are now a clinical reality or in advanced development, the quest for effective drugs against KRAS G12S continues. The exploration of novel therapeutic modalities like gene editing and synthetic lethality holds significant promise for patients with G12S-mutant cancers. Continued research into the structural and biochemical nuances of different KRAS oncoproteins is essential to unlock the full potential of targeting this critical oncogenic driver.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Selective targeting of the oncogenic KRAS G12S mutant allele by CRISPR/Cas9 induces efficient tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12S Inhibitors: The Case of G12Si-2 and Its Active Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of experimental data comparing the inactive compound G12Si-2 with its active counterpart, G12Si-5, and other KRAS inhibitors.
This guide provides a detailed comparison of statistical methods and experimental results for compounds targeting the KRAS G12S mutation, a significant driver in various cancers. Central to this analysis is this compound, a compound that serves as a crucial negative control, and its active regioisomer, G12Si-1, along with the optimized analog, G12Si-5. These molecules, developed to covalently target the acquired serine in the G12S mutant, offer a clear framework for understanding the structural requirements for inhibition.[1][2] We will delve into the experimental data that differentiates these compounds and place their activity in the broader context of KRAS inhibition.
Mechanism of Action: Covalent Inhibition of KRAS G12S
The KRAS protein is a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.[3] Mutations at the G12 position, such as G12S, impair the protein's ability to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the RAF-MEK-ERK cascade, which promotes cell proliferation and survival.
The G12Si series of compounds were designed to specifically and covalently bind to the mutant serine residue at position 12 of KRAS G12S. The active compounds, such as G12Si-1 and G12Si-5, possess a reactive β-lactone electrophile that undergoes a nucleophilic attack by the hydroxyl group of the serine.[1][3] This acylation of serine-12 locks the KRAS G12S protein in an inactive state, thereby suppressing oncogenic signaling. This compound, as a regioisomer of G12Si-1, lacks the correct stereochemistry for this covalent modification and thus serves as an invaluable tool for confirming the on-target activity of its active counterparts.[1]
Comparative Analysis of Inhibitor Activity
Experimental data robustly demonstrates the differential activity between the active G12S inhibitors and the negative control, this compound. The primary assays used to characterize these compounds are biochemical assays to measure direct covalent modification and cellular assays to assess the impact on downstream signaling and cell viability.
Biochemical Activity: Covalent Modification of KRAS G12S
The direct interaction between the inhibitors and the KRAS G12S protein is a key determinant of their efficacy. Mass spectrometry is employed to measure the extent of covalent modification of recombinant K-Ras(G12S)•GDP.
| Compound | Target Protein | Covalent Modification (%) | Notes |
| G12Si-1 | K-Ras(G12S) | ~80% | Demonstrates significant covalent binding to the mutant protein. |
| This compound | K-Ras(G12S) | No significant modification | As a regioisomer, it fails to form a covalent adduct, confirming its role as a negative control.[1] |
| G12Si-1 | Wild-Type K-Ras | No significant modification | Highlights the selectivity of the inhibitor for the mutant protein. |
Table 1: Covalent modification of recombinant K-Ras proteins. Data is based on experiments treating 4 µM of the respective protein with 10 µM of the compound, as assessed by whole-protein mass spectrometry.[1]
Cellular Activity: Inhibition of Downstream Signaling and Cell Proliferation
The efficacy of KRAS G12S inhibitors is further evaluated in cellular contexts by measuring the phosphorylation of downstream effectors, such as ERK, and by assessing the impact on the proliferation of cancer cell lines harboring the KRAS G12S mutation.
| Compound | Cell Line | Assay | Result |
| G12Si-5 | A549 (KRAS G12S) | p-ERK Immunoblot | Dose-dependent reduction in p-ERK levels. |
| G12Si-5 | A375 (WT KRAS), SW1990 (KRAS G12D) | p-ERK Immunoblot | No significant perturbation of signaling. |
| G12Si-5 | H358 (KRAS G12C) | p-ERK Immunoblot | Weak inhibition of p-ERK. |
| G12Si-5 | Ba/F3:K-Ras(G12S) | Cell Growth Assay | Inhibition of cell growth. |
| Adagrasib | Ba/F3:K-Ras(G12S) | Cell Growth Assay | No significant inhibition of cell growth. |
Table 2: Cellular activity of G12Si-5 in various cell lines. G12Si-5 demonstrates selective activity in KRAS G12S-mutant cells, while the G12C inhibitor Adagrasib is inactive in this context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the characterization of the G12Si compounds.
Covalent Modification of Recombinant K-Ras by Mass Spectrometry
This assay assesses the direct covalent binding of the inhibitor to the target protein.
-
Protein and Compound Preparation : Recombinant K-Ras(G12S)•GDP or wild-type K-Ras•GDP protein (4 µM) is prepared in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The test compounds (G12Si-1, this compound) are dissolved in DMSO and added to the protein solution to a final concentration of 10 µM.
-
Incubation : The reaction mixture is incubated at room temperature for a defined period (e.g., 2 hours).
-
Sample Preparation for MS : The reaction is quenched, and the protein is desalted using a C4 ZipTip.
-
Mass Spectrometry Analysis : The protein is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent modification.
Immunoblotting for Phospho-ERK
This cellular assay measures the inhibition of the downstream MAPK signaling pathway.
-
Cell Culture and Treatment : Cancer cell lines with different KRAS mutational statuses (e.g., A549 [G12S], A375 [WT], SW1990 [G12D], H358 [G12C]) are cultured to ~80% confluency. The cells are then treated with various concentrations of the inhibitor (e.g., G12Si-5) or DMSO as a control for a specified time (e.g., 2 hours).
-
Cell Lysis : After treatment, the cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-ERK to total ERK.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the effect of inhibitors on the proliferation of cells that are dependent on the oncogenic activity of KRAS G12S.
-
Cell Culture : Ba/F3 cells engineered to express K-Ras(G12S) are cultured in media without IL-3, making their proliferation dependent on the activity of the mutant KRAS.
-
Inhibitor Treatment : The cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., G12Si-5, Adagrasib) or DMSO control.
-
Incubation : The plates are incubated for a period of 72 hours.
-
Viability Assessment : Cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis : The relative cell growth is plotted against the inhibitor concentration to determine the IC50 value.
Visualizing the KRAS Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the KRAS signaling pathway and the experimental workflows.
Caption: The KRAS signaling cascade and the point of inhibition by G12Si-5.
References
G12Si-2: A Crucial Control for Unraveling Covalent vs. Non-Covalent Binding to K-Ras(G12S)
In the landscape of targeted cancer therapy, the development of covalent inhibitors for oncogenic KRAS mutants has marked a significant breakthrough. For the K-Ras(G12S) mutation, the small molecule G12Si-1 has emerged as a promising covalent inhibitor. To rigorously validate its covalent mechanism of action, its analog, G12Si-2, was developed as a negative control. This guide provides a detailed comparison of G12Si-1 and this compound, outlining the experimental methodologies used to differentiate their binding mechanisms and presenting the key data that underscore the indispensable role of this compound in confirming the covalent nature of its counterpart.
G12Si-1 is a pioneering molecule designed to covalently target the serine residue of the K-Ras(G12S) mutant, a driver in certain cancers. Its innovative design aims to overcome the challenge of targeting the relatively unreactive serine side chain. In contrast, this compound is an analog of G12Si-1 that is designed to be incapable of forming a covalent bond with the target protein. This key difference makes this compound an essential tool for researchers to dissect the binding phenomena and ensure that the observed inhibitory effects of G12Si-1 are indeed due to covalent modification and not just non-covalent interactions.
Distinguishing Covalent from Non-Covalent Binding: A Comparative Analysis
The differentiation between the binding mechanisms of G12Si-1 and this compound to K-Ras(G12S) relies on a suite of biophysical and cellular assays. The following table summarizes the key experimental findings that highlight their distinct interaction modes.
| Assay | G12Si-1 (Covalent Inhibitor) | This compound (Non-Covalent Control) | Rationale |
| Intact Protein Mass Spectrometry | Mass shift corresponding to the addition of the inhibitor's molecular weight observed on K-Ras(G12S). | No significant mass shift observed on K-Ras(G12S). | A mass increase equivalent to the inhibitor's mass is direct evidence of a stable, covalent bond formation. |
| Cellular Target Engagement (pERK Levels) | Sustained inhibition of downstream signaling (pERK reduction) even after washout. | Transient or no significant inhibition of pERK levels, especially after washout. | Covalent binding leads to irreversible inhibition, while non-covalent binding is reversible and its effects diminish upon removal of the compound. |
| SOS-Catalyzed Nucleotide Exchange | Inhibition of SOS1-mediated nucleotide exchange. | Minimal to no effect on SOS1-mediated nucleotide exchange. | Covalent modification of the switch-II pocket of K-Ras can lock it in an inactive state, preventing the exchange of GDP for GTP. |
Experimental Protocols for Differentiating Binding Mechanisms
The conclusive differentiation between G12Si-1 and this compound is achieved through a series of well-defined experimental protocols. These methods are designed to probe the nature of the inhibitor-protein interaction directly and to observe the downstream cellular consequences of this binding.
Intact Protein Mass Spectrometry
This technique serves as the gold standard for confirming covalent modification. By precisely measuring the mass of the K-Ras(G12S) protein before and after incubation with the inhibitor, a covalent adduct can be directly observed.
Protocol:
-
Recombinant K-Ras(G12S) protein is incubated with either G12Si-1, this compound, or a vehicle control (e.g., DMSO) at a specific concentration and for a defined period.
-
The reaction is quenched, and the samples are desalted to remove any unbound inhibitor.
-
The protein samples are then analyzed by high-resolution mass spectrometry (e.g., LC-ESI-MS).
-
The resulting mass spectra are deconvoluted to determine the precise molecular weight of the protein. A mass increase corresponding to the molecular weight of G12Si-1 confirms covalent binding, while the absence of such a shift for this compound indicates non-covalent interaction.
Cellular Signaling Pathway Analysis (Western Blot for pERK)
To assess the functional consequences of target engagement in a cellular context, the phosphorylation status of downstream effectors like ERK is monitored. Covalent inhibitors are expected to produce a more durable suppression of signaling compared to their non-covalent counterparts.
Protocol:
-
Cancer cell lines harboring the K-Ras(G12S) mutation are treated with G12Si-1, this compound, or a vehicle control for a specified time.
-
For washout experiments, the inhibitor-containing media is removed, and cells are washed and incubated with fresh media for an additional period.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated ERK (pERK) and total ERK (as a loading control), followed by incubation with appropriate secondary antibodies.
-
The protein bands are visualized and quantified. A sustained decrease in the pERK/total ERK ratio in G12Si-1 treated cells, even after washout, compared to a transient or no effect with this compound, demonstrates irreversible inhibition.
SOS-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of the guanine nucleotide exchange factor SOS1 to catalyze the exchange of GDP for GTP on K-Ras. Covalent inhibitors that lock K-Ras in its inactive, GDP-bound state will inhibit this process.
Protocol:
-
Recombinant K-Ras(G12S) is pre-loaded with a fluorescently labeled GDP analog.
-
The protein is then incubated with G12Si-1, this compound, or a vehicle control.
-
The nucleotide exchange reaction is initiated by the addition of SOS1 and an excess of unlabeled GTP.
-
The decrease in fluorescence, which corresponds to the release of the fluorescent GDP, is monitored over time using a plate reader.
-
A significant reduction in the rate of fluorescence decay in the presence of G12Si-1 indicates inhibition of nucleotide exchange due to covalent modification. This compound is not expected to show a significant effect.
Visualizing the Differentiation Workflow and Mechanism
The following diagrams illustrate the logical workflow for distinguishing between covalent and non-covalent inhibitors and the proposed mechanism of action for G12Si-1.
Figure 1. Experimental workflow for differentiating covalent and non-covalent binding.
Figure 2. Mechanism of covalent modification of K-Ras(G12S) by G12Si-1.
Conclusion
A Comparative Guide to KRAS G12S Inhibitors for Multi-Lab Reproducibility Studies
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant cancers is rapidly evolving. While much of the focus has been on the G12C and G12D mutations, the KRAS G12S mutation remains a critical area of unmet medical need. This guide provides a comparative overview of G12Si-5, a specific covalent inhibitor of KRAS G12S, and RMC-6236, a pan-RAS inhibitor with activity against a spectrum of KRAS mutations including G12S.
This document is intended to serve as a resource for designing and implementing multi-lab reproducibility studies. Due to the early stage of development for many KRAS G12S inhibitors, direct comparative preclinical data from multi-lab collaborations is not yet publicly available. Therefore, this guide presents the current understanding of these compounds and provides detailed experimental protocols that can be utilized to generate robust and reproducible comparative data.
Overview of G12Si-5 and RMC-6236
G12Si-5 has emerged as a potent and selective covalent inhibitor that specifically targets the serine residue in the KRAS G12S mutant. In contrast, RMC-6236 represents a broader approach, acting as a non-covalent inhibitor of the active, GTP-bound state of multiple RAS variants, including KRAS G12S.
| Feature | G12Si-5 | RMC-6236 (Daraxonrasib) |
| Target | KRAS G12S | Pan-RAS (including KRAS G12S, G12D, G12V, etc.) |
| Mechanism of Action | Covalent, reversible inhibitor | Non-covalent, RAS(ON) multi-selective inhibitor |
| Binding Site | S-IIP domain of KRAS G12S | Binds to the active, GTP-bound state of RAS |
| Reported Effects | Suppresses oncogenic signaling, inhibits phospho-ERK | Drives tumor regression in various KRAS-mutant models |
| Development Stage | Preclinical | Phase 1/1b Clinical Trials |
Signaling Pathways and Experimental Workflows
To facilitate the design of robust preclinical studies, the following diagrams illustrate the targeted signaling pathway and a proposed experimental workflow for a comparative reproducibility study.
Caption: KRAS G12S signaling pathway and points of inhibition.
Caption: Workflow for a multi-lab reproducibility study.
Experimental Protocols for Comparative Analysis
The following protocols are provided as a template for conducting a multi-lab study to compare the efficacy of G12Si-5 and its alternatives.
Cell Viability Assay (IC50 Determination)
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of G12Si-5 and RMC-6236 in a KRAS G12S-mutant cancer cell line.
Materials:
-
KRAS G12S-mutant cell line (e.g., A549)
-
Cell culture medium and supplements
-
G12Si-5 and RMC-6236
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of G12Si-5 and RMC-6236 in the cell culture medium.
-
Treat the cells with the compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.[1][2][3]
Western Blot for Phospho-ERK Inhibition
Objective: To assess the ability of G12Si-5 and RMC-6236 to inhibit the downstream KRAS signaling pathway by measuring the levels of phosphorylated ERK (p-ERK).
Materials:
-
KRAS G12S-mutant cell line
-
G12Si-5 and RMC-6236
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of G12Si-5 and RMC-6236 for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.[4][5]
-
Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading.[5][6]
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
In Vivo Xenograft Model Efficacy Study
Objective: To evaluate and compare the anti-tumor efficacy of G12Si-5 and RMC-6236 in a mouse xenograft model of KRAS G12S-driven cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12S-mutant cancer cell line
-
G12Si-5 and RMC-6236 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant KRAS G12S-mutant cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, G12Si-5, RMC-6236).
-
Administer the compounds according to a defined dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[7][8][9]
-
Optionally, tumors can be harvested for pharmacodynamic analysis (e.g., p-ERK levels by Western blot or immunohistochemistry).
By adhering to these standardized protocols across multiple laboratories, the scientific community can generate the high-quality, reproducible data necessary to robustly compare the preclinical efficacy of G12Si-5 and emerging pan-RAS inhibitors like RMC-6236 for the treatment of KRAS G12S-mutant cancers. This collaborative effort will be crucial in advancing the most promising therapeutic candidates toward clinical development.
References
- 1. KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of G12Si-2: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of G12Si-2, a negative control tool used in K-Ras(G12S) inhibition studies.[1] While specific safety data sheets (SDS) for this compound are not publicly available, this document outlines a comprehensive disposal plan based on general best practices for chemical waste management in a laboratory setting.
Core Principles of Chemical Waste Disposal
The responsible disposal of laboratory waste is a critical aspect of experimental work. All chemical waste must be managed in accordance with national and local regulations.[2] It is imperative to treat all new or uncharacterized substances as hazardous until their properties are well-understood.
This compound Disposal Protocol: A Step-by-Step Approach
This protocol provides a detailed methodology for the safe disposal of this compound waste, including contaminated labware and unused solutions.
1. Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound.
-
Segregate this compound waste from other laboratory waste to prevent unintended chemical reactions.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]
2. Containerization:
-
Use only approved, compatible, and properly labeled hazardous waste containers.[3]
-
Ensure containers are in good condition and have secure, tight-fitting lids.[3]
-
Label the container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Caution: Research Chemical, Toxicological Properties Not Fully Investigated").
3. Handling and Storage:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, when handling this compound waste.[4]
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area.[3]
-
Keep waste containers closed except when adding waste.[3]
4. Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, pipette tips, and weighing papers should be collected in a designated solid waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated liquid waste container. Do not dispose of this compound solutions down the drain.[5]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[6]
-
Empty Containers: "Empty" containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from the cleaning process must be collected as hazardous waste.[6]
5. Request for Pickup:
-
Once the waste container is full (typically around 80% capacity to prevent spills), submit a hazardous waste pickup request to your institution's EHS office.[3]
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
Quantitative Data Summary for Chemical Waste Management
For easy reference, the following table summarizes key quantitative parameters and guidelines for the safe management of chemical waste like this compound.
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 80% of the container's total volume. | Prevents splashing and spills during handling and transport. |
| pH of Aqueous Waste | Neutralize to a pH between 6.0 and 9.0 before collection, if safe and appropriate for the specific chemical. | Minimizes corrosion of containers and drain systems and prevents hazardous reactions upon mixing. |
| Storage Time Limit | Adhere to the accumulation time limits set by your institution and local regulations (e.g., 90 or 180 days). | Ensures timely disposal and prevents the accumulation of large quantities of hazardous waste. |
| Labeling | Affix a completed hazardous waste label to the container on the day the first drop of waste is added. | Provides essential information for safe handling, storage, and disposal. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. images.thdstatic.com [images.thdstatic.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling G12Si-2
Essential Safety and Handling Guide for G12Si-2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. As specific hazard data for this compound is not widely available, it is imperative to treat this compound as potentially hazardous. The following procedures are based on established best practices for handling research chemicals with unknown toxicological properties.
This compound is an analog of G12Si-1 and serves as a negative control tool in laboratory research; it is not a covalent inhibitor of the K-Ras(G12S) mutant.[1] It is intended for research use only.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or direct contact. All personnel must be trained in the proper use and disposal of PPE.
| Protection Area | Required PPE | Key Specifications & Best Practices |
| Body | Professional Lab Coat | Must be buttoned completely. Should be flame-resistant and made of a material appropriate for the chemicals being handled. |
| Hands | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for tears or defects before use. Remove and replace immediately if contaminated, torn, or punctured. Wash hands thoroughly after glove removal. |
| Eyes / Face | Safety Goggles with Side-Shields or Face Shield | Must be worn at all times in the laboratory. A face shield should be used in addition to goggles when there is a significant risk of splashes. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. | Use a NIOSH-approved respirator if engineering controls are not available or during a large spill cleanup. |
Operational and Handling Plan
Adherence to a strict operational workflow is critical for ensuring safety. All handling of this compound, particularly the solid form, should occur within a certified chemical fume hood to minimize inhalation exposure.
Experimental Protocol: Safe Handling Workflow
1. Preparation and Area Setup:
-
Review Safety Protocols: Before beginning work, review this guide and the general chemical safety plan for your institution.
-
Verify Equipment: Ensure a certified chemical fume hood is operational. Locate and verify the accessibility of safety equipment, including an emergency shower, eyewash station, and a chemical spill kit.
-
Prepare Work Surface: Decontaminate the work area within the fume hood and cover it with absorbent, disposable bench paper.
2. Handling the Solid Compound (Weighing):
-
Transfer in Fume Hood: All transfers of the solid this compound powder must be performed inside a chemical fume hood to contain any airborne particles.
-
Use Appropriate Tools: Use a chemical spatula or scoop to handle the powder. Avoid actions that could create dust, such as pouring quickly from the bottle.
-
Weighing Procedure: Tare a pre-labeled weighing vessel on the analytical balance. Gently add the desired amount of this compound. Close the primary container immediately after dispensing.
-
Clean Up: Carefully wipe down the spatula, weighing vessel exterior, and any surfaces inside the hood with a damp cloth or towel to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
3. Solution Preparation:
-
Add Solvent Slowly: Place the weighed this compound into an appropriate flask or beaker inside the fume hood. Slowly add the desired solvent to the solid to avoid splashing.
-
Ensure Compatibility: Use solvents that are compatible with this compound and the experimental procedure.
-
Labeling: Clearly label the solution container with the compound name (this compound), concentration, solvent, date, and your initials.
4. Storage:
-
Solid Compound: Store the container tightly closed in a dry, cool, and well-ventilated area.[2]
-
Solutions: Store solutions in tightly sealed, clearly labeled containers. Check for any specific storage temperature requirements (e.g., refrigeration, -20°C) based on solvent and compound stability.
Emergency and Disposal Plan
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill:
-
Evacuate all non-essential personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Carefully scoop the contained material into a labeled, sealable hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, and dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
All this compound waste must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: This includes any unused this compound powder, contaminated gloves, pipette tips, bench paper, and empty containers. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste, before the container can be disposed of in regular trash.[3]
-
Liquid Waste: Collect all this compound solutions and the first rinse of any contaminated glassware in a dedicated, clearly labeled, and sealed hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Labeling and Pickup: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other components. Store in a designated satellite accumulation area and arrange for pickup by your institution's EHS personnel.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
